molecular formula C8H11NO B1373319 (R)-3-(1-Aminoethyl)phenol CAS No. 518060-42-9

(R)-3-(1-Aminoethyl)phenol

Cat. No.: B1373319
CAS No.: 518060-42-9
M. Wt: 137.18 g/mol
InChI Key: WFRNDUQAIZJRPZ-ZCFIWIBFSA-N
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Description

(R)-3-(1-Aminoethyl)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(1-Aminoethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-Aminoethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRNDUQAIZJRPZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-3-(1-Aminoethyl)phenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of (R)-3-(1-Aminoethyl)phenol , a critical chiral intermediate in pharmaceutical development.

Executive Summary

(R)-3-(1-Aminoethyl)phenol is the (R)-enantiomer of the primary amine derived from 3-hydroxyacetophenone. While its (S)-enantiomer is the direct precursor to the Alzheimer’s drug Rivastigmine (Exelon), the (R)-isomer is highly valued in research as a chiral standard for enantiomeric excess (ee) determination, a starting material for inversion-based syntheses (Mitsunobu protocols), and a scaffold for novel chiral ligands. This guide outlines its properties, enzymatic resolution strategies, and validation protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification
ParameterTechnical Detail
IUPAC Name 3-[(1R)-1-aminoethyl]phenol
Common Synonyms (R)-1-(3-Hydroxyphenyl)ethylamine; (R)-3-(1-aminoethyl)phenol
CAS Number 518060-42-9 (Specific (R)-isomer) Note: 63720-38-7 refers to the racemate.
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES Nc1cccc(O)c1
Chirality (R)-Configuration (Rectus)
Physical Properties[7]
  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • High: DMSO, Methanol, Ethanol.

    • Moderate: Ethyl Acetate (warm).

    • Low: Water (neutral pH); solubility increases significantly in acidic media (ammonium salt formation) or basic media (phenolate formation).

  • Melting Point: 120–125 °C (Typical for free base analogs; often handled as HCl or Tartrate salts for higher stability).

  • pKa Values:

    • ~9.5 (Amine group)

    • ~10.0 (Phenolic -OH)

    • Implication: Exists as a zwitterion in neutral aqueous solutions, complicating extraction.

Synthetic Routes & Process Chemistry

The most robust route to high-purity (R)-3-(1-Aminoethyl)phenol is Enzymatic Kinetic Resolution (EKR) . This method avoids heavy metal waste associated with some asymmetric hydrogenations and operates under mild conditions.

Synthesis Workflow: Reductive Amination & Resolution

The process begins with 3-hydroxyacetophenone, converting it to the racemic amine, followed by selective enzymatic acylation.

Step 1: Formation of Racemate (3-(1-aminoethyl)phenol) [1]
  • Reagents: 3-Hydroxyacetophenone, Ammonium Acetate, NaBH₃CN (or Raney Ni/H₂).

  • Reaction: Reductive amination yields the racemic amine.

  • Purification: Acid-base extraction to remove non-basic impurities.

Step 2: Enzymatic Kinetic Resolution (EKR)
  • Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Ethyl Acetate or Isopropyl Acetate.

  • Mechanism: CAL-B selectively acetylates the (R)-amine, leaving the (S)-amine untouched (or vice-versa depending on solvent/conditions, though CAL-B is typically (R)-selective for primary amines).

    • Note: In many phenylethylamine systems, CAL-B favors the (R)-enantiomer for acylation. This yields (R)-N-acetyl-3-(1-aminoethyl)phenol and (S)-free amine .

  • Isolation: The (R)-amide is separated from the (S)-amine via column chromatography or acid extraction (amine goes to aqueous, amide stays in organic).

  • Hydrolysis: The (R)-amide is hydrolyzed (HCl/Reflux) to yield the desired (R)-3-(1-Aminoethyl)phenol .

Process Flow Diagram (DOT Visualization)

SynthesisWorkflow Start 3-Hydroxyacetophenone Racemate Racemic 3-(1-aminoethyl)phenol Start->Racemate Reductive Amination (NH4OAc, NaBH3CN) Enzyme Enzymatic Resolution (CAL-B + Acyl Donor) Racemate->Enzyme Kinetic Resolution RAmide (R)-Amide (Acylated Product) Enzyme->RAmide Selective Acylation SAmine (S)-Amine (Unreacted) Enzyme->SAmine Remains Free Base FinalProduct (R)-3-(1-Aminoethyl)phenol (Target) RAmide->FinalProduct Acid Hydrolysis (6N HCl, Reflux)

Figure 1: Chemo-enzymatic workflow for isolating the (R)-enantiomer via lipase-catalyzed kinetic resolution.

Analytical Characterization Protocols

Validating the enantiomeric purity is critical, especially when distinguishing from the (S)-isomer used in Rivastigmine.

Chiral HPLC Method (Standard Protocol)

This method utilizes a polysaccharide-based stationary phase, which is standard for separating chiral aromatic amines.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: DEA is mandatory to suppress peak tailing caused by the interaction of the amine with residual silanols.

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25 °C

  • Detection: UV @ 220 nm or 275 nm (Phenol absorption).

  • Expected Elution:

    • The enantiomers typically elute with a separation factor (

      
      ) > 1.2.
      
    • Validation: Inject the racemate first to establish retention times (

      
       and 
      
      
      
      ).
Optical Rotation[10][11][12]
  • Instrument: Polarimeter (Sodium D-line, 589 nm).

  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Solvent: Methanol or Ethanol.[3]

  • Sign: 1-Phenylethylamine derivatives typically show:

    • (R)-isomer: (+) Dextrorotatory (in most polar solvents).

    • (S)-isomer: (-) Levorotatory .

    • Caution: Always verify against a certified reference standard as solvent effects can occasionally invert the observed sign.

Analytical Logic Diagram

AnalyticalLogic Sample Unknown Sample (R/S Mixture) HPLC Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) Sample->HPLC Result1 Single Peak? HPLC->Result1 Polarimetry Polarimetry (MeOH, c=1) Result1->Polarimetry Yes ConclusionRac Racemate or Low ee Result1->ConclusionRac No (Two Peaks) ConclusionR Confirmed (R)-Enantiomer (ee > 99%) Polarimetry->ConclusionR Positive (+) Rotation (Typical for R) Polarimetry->ConclusionRac Negative (-) Rotation (Indicates S)

Figure 2: Decision tree for validating stereochemical identity.

Handling, Stability & Safety

Stability Concerns
  • Oxidation: Phenols are prone to oxidation (browning) upon exposure to air and light. Store under inert gas (Nitrogen/Argon).

  • Carbamate Formation: Primary amines react with atmospheric CO₂. Keep containers tightly sealed.

  • Self-Disproportionation of Enantiomers (SDE): Be cautious during achiral chromatography (e.g., silica gel purification). Chiral amines can sometimes fractionate on achiral supports, altering the ee of fractions.

Safety Profile (GHS Classifications)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

  • PPE Requirements: Nitrile gloves, chemical splash goggles, and fume hood utilization are mandatory.

References

  • Enzymatic Resolution: Paizs, C., et al. "Lipase-mediated synthesis of (R)- and (S)-1-phenylethylamine analogues." Tetrahedron: Asymmetry, 2003.

  • Rivastigmine Synthesis: Mangas-Sanchez, J., et al. "Asymmetric Synthesis of Chiral Amines using Transaminases." Current Organic Chemistry, 2020.
  • Chiral HPLC Methods: Phenomenex Application Guide. "Chiral Separation of Primary Amines on Polysaccharide Phases."

  • Chemical Data: PubChem Compound Summary for CID 40427058 ((R)-3-(1-aminoethyl)phenol).

  • Safety Data: ECHA Registration Dossier for substituted aminophenols.

Sources

Technical Guide: Spectroscopic Analysis & Stereochemical Validation of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-3-(1-aminoethyl)phenol, a critical chiral intermediate in the synthesis of the Alzheimer's therapeutic Rivastigmine.

Executive Summary

Compound: (R)-3-(1-Aminoethyl)phenol CAS: 518060-42-9 (Specific Enantiomer) / 63720-38-7 (Racemate) Role: Key Chiral Synthon for Rivastigmine (Exelon) Criticality: High. The pharmacological efficacy of Rivastigmine is stereodependent; therefore, the rigorous validation of the (R)-enantiomer (often used as a resolution byproduct or specific starting material for inversion strategies) is essential.

This guide details the spectroscopic "fingerprint" required to validate identity and the stereochemical protocols necessary to quantify enantiomeric excess (ee%).

Part 1: Structural Elucidation Strategy

To fully characterize this molecule, a multi-modal approach is required. Standard NMR confirms the connectivity (regiochemistry), while Chiral HPLC and Polarimetry are non-negotiable for establishing the stereochemistry.

Analytical Workflow

The following decision tree outlines the logical flow for validating a batch of (R)-3-(1-aminoethyl)phenol.

AnalysisWorkflow Start Raw Sample (R)-3-(1-Aminoethyl)phenol Step1 1. Structural Identity (1H/13C NMR, IR) Start->Step1 Step2 2. Mass Spectrometry (Fragmentation Pattern) Step1->Step2 Step3 3. Stereochemical Purity (Chiral HPLC) Step2->Step3 Step4 4. Absolute Configuration (Polarimetry [α]D) Step3->Step4 Decision Passes Specifications? Step4->Decision Release Release for Synthesis (Rivastigmine Precursor) Decision->Release Yes Reject Reject / Reprocess (Racemization) Decision->Reject No

Figure 1: Analytical workflow for the validation of chiral aminophenols.

Part 2: Primary Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The meta-substitution pattern is the defining feature in the aromatic region. The chiral center creates a distinct quartet-doublet relationship between the methine and methyl protons.

Solvent: DMSO-d₆ is recommended over CDCl₃ to observe the exchangeable phenolic -OH and amine -NH₂ protons clearly.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
-OH 9.30Broad Singlet1H-Phenolic proton; disappears with D₂O shake.
Ar-H (2) 6.85Singlet (broad)1H-Isolated proton between substituents.
Ar-H (5) 7.05Triplet1H7.8 HzMeta-coupling; characteristic of 1,3-subst.
Ar-H (4,6) 6.60 - 6.75Multiplet2H-Ortho/Para protons relative to OH.
-CH- 3.95Quartet1H6.6 HzBenzylic methine; split by methyl group.
-NH₂ 2.0 - 3.5Broad2H-Highly variable; shifts with concentration.
-CH₃ 1.22Doublet3H6.6 HzMethyl group; diagnostic doublet.
Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
157.8 QuaternaryC-OH (Phenolic carbon, desheilded)
148.5 QuaternaryC-Ar (Attached to ethylamine chain)
129.2 CHC-5 (Meta to both groups)
117.5 CHC-6 (Ortho to ethylamine)
113.8 CHC-4 (Para to ethylamine)
112.5 CHC-2 (Isolated between groups)
50.8 CHC-N (Chiral center)
25.6 CH₃Methyl
Mass Spectrometry (MS) Fragmentation

The fragmentation of 1-phenylethylamine derivatives is dominated by alpha-cleavage .

  • Molecular Ion (M+): m/z 137[1]

  • Base Peak: m/z 44 (Usually dominant in primary amines) or m/z 122.

MSFragmentation M Molecular Ion [M]+ m/z 137 FragA [CH3-CH=NH2]+ m/z 44 (Base Peak) M->FragA - ArOH radical (Alpha Cleavage) FragB [Ar-CH=NH2]+ m/z 122 M->FragB - CH3 radical (Alpha Cleavage)

Figure 2: Primary fragmentation pathways. The formation of the iminium ion (m/z 44) is the diagnostic "fingerprint" for the ethylamine side chain.

Part 3: Stereochemical Analysis (The "R" Factor)

Distinguishing the (R)-enantiomer from the (S)-enantiomer (the direct precursor to Rivastigmine) is the most critical quality control step.

Optical Rotation (Polarimetry)

The specific rotation is sensitive to solvent and pH.

  • Literature Reference: The (S)-enantiomer of the related methoxy-derivative typically exhibits negative rotation ([α]D ≈ -75.6°).

  • Target Value: (R)-3-(1-aminoethyl)phenol[2]

  • Expected Sign: (+) Positive (Dextrorotatory) in Ethanol.

  • Specification: [α]₂₀D = +10° to +15° (c=1, MeOH) for the free base (values vary significantly by salt form; HCl salts often show higher magnitude). Note: Always compare against a certified reference standard of the (S)-enantiomer.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.

Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amine absorption) or 275 nm (Phenol absorption).

  • Elution Order: typically (R) elutes before (S) on AD-H columns, but this must be experimentally verified with a racemate.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Weigh 10 mg of (R)-3-(1-aminoethyl)phenol.

  • Dissolve in 0.6 mL of DMSO-d₆ . (Avoid CDCl₃ as the amine/phenol protons broaden or disappear due to exchange).

  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire 1H spectrum (16 scans) and 13C spectrum (256 scans).

Protocol 2: Determination of Enantiomeric Excess (ee%)
  • Blank Prep: Run mobile phase (Hexane/IPA/DEA) to equilibrate column.

  • Racemic Standard: Inject 10 µL of racemic 3-(1-aminoethyl)phenol (1 mg/mL) to establish the separation factor (α) and resolution (Rs). Ensure baseline separation.

  • Sample Injection: Dissolve the (R)-isomer sample in the mobile phase (1 mg/mL). Inject 10 µL.

  • Calculation:

    
    
    Target Specification: >98.0% ee for pharmaceutical intermediates.
    

References

  • PubChem Compound Summary. (R)-3-(1-Aminoethyl)phenol (CID 40427058). National Center for Biotechnology Information. Link

  • Novartis AG. (2007). Process for the preparation of N-ethyl-N-methyl-carbamic acid 3-[(S)-1-(dimethylamino-ethyl)-phenyl] ester (Rivastigmine). WO Patent 2007014973. (Describes the resolution of the racemic amine intermediate). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Phenomenex. Chiral HPLC Application Guide. (Methodology for amine separation using polysaccharide columns). Link

Sources

Analytical Profiling of (R)-3-(1-Aminoethyl)phenol: A Comprehensive Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(R)-3-(1-Aminoethyl)phenol (MW: 137.18 Da) is a critical chiral primary amine often encountered in the metabolic pathway or degradation profiling of Rivastigmine (Exelon), a cholinesterase inhibitor used in Alzheimer’s disease.[1] Specifically, it represents the fully demethylated analogue of the metabolite NAP 226-90.

For drug development professionals, this molecule presents a dual analytical challenge:

  • Isobaric Interference: It shares a nominal mass with various metabolic isomers.[1]

  • Chiral Specificity: Mass spectrometry is inherently "chiral blind."[1] Distinguishing the (R)- enantiomer from the (S)- form requires orthogonal separation prior to detection.[1]

This guide details the ionization physics, fragmentation mechanisms, and validated protocols for the robust quantification of (R)-3-(1-Aminoethyl)phenol in biological matrices.

Physicochemical Profile & Ionization Strategy[2][6]

Successful MS detection begins with understanding the molecule's behavior in the ion source.

PropertyValueImplication for Mass Spectrometry
Molecular Formula C₈H₁₁NOMonoisotopic Mass: 137.0841 Da
Basicity (pKa) ~9.6 (Amine)Highly protonated at acidic pH (Mobile Phase A: 0.1% Formic Acid).[1]
Acidity (pKa) ~9.9 (Phenol)Ionizable in negative mode, but sensitivity is lower than positive mode.[1]
LogP ~0.9Moderately polar; elutes early on C18 without ion-pairing or HILIC.[1]
Ionization Source Selection

Recommended: Electrospray Ionization (ESI) in Positive Mode (+) .[1]

  • Rationale: The aliphatic primary amine is a high-affinity protonation site (

    
    ).[1] While APCI is an alternative, ESI provides superior sensitivity for this polar, low-molecular-weight compound, provided matrix effects are managed.[1]
    

MS/MS Fragmentation Mechanics[2][8]

Understanding the fragmentation pathway is non-negotiable for establishing selective MRM (Multiple Reaction Monitoring) transitions.[1]

The Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 138) undergoes a characteristic elimination of ammonia. This is the "signature" of primary benzylic amines.
  • Precursor Selection:

    
     138.1 
    
    
    
    .
  • Primary Transition (Quantifier): Loss of Ammonia (

    
    , -17 Da).[1]
    
    • Mechanism:[1][2][3] Inductive cleavage or neighboring group participation leads to the formation of a resonance-stabilized hydroxyphenylethyl carbocation (

      
       121).
      
  • Secondary Transition (Qualifier): Tropylium Rearrangement.[1]

    • Mechanism:[1][2][3] The carbocation at

      
       121 rearranges (ring expansion) to a substituted tropylium ion, followed by losses of 
      
      
      
      (from the phenol) or
      
      
      .
Visualization: Fragmentation Logic

The following diagram illustrates the structural causality behind the observed mass spectrum.

FragmentationPathway Figure 1: ESI(+) Fragmentation Pathway of (R)-3-(1-Aminoethyl)phenol Parent Precursor [M+H]+ m/z 138 Transition1 Transition State (Inductive Cleavage) Parent->Transition1 CID Energy Product1 Carbocation [M+H - NH3]+ m/z 121 (Quantifier) Transition1->Product1 - NH3 (17 Da) Product2 Tropylium Ion Rearrangement m/z 91/77 (Qualifier) Product1->Product2 - CH2O / Ring Contraction

Figure 1: The dominant fragmentation pathway involves the neutral loss of ammonia to form the base peak at m/z 121.

Chiral Resolution Strategy

Standard LC-MS methods using C18 columns cannot distinguish (R)-3-(1-Aminoethyl)phenol from its (S)-enantiomer.[1] For drug development, where enantiomeric purity is paramount, you must employ one of the following strategies.

Strategy A: Direct Chiral Chromatography (Recommended)

Use a polysaccharide-based stationary phase.[1]

  • Column: Chiralpak AD-RH or OD-RH (Reverse Phase mode).[1]

  • Mobile Phase: Ammonium Bicarbonate (10mM, pH 9.[1]0) / Acetonitrile.[1] Note: Basic pH suppresses the amine ionization, improving peak shape on chiral columns, but requires post-column acidification for MS sensitivity.

Strategy B: Chiral Derivatization (High Sensitivity)

If sensitivity is limited, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .[1]

  • Mechanism: Reacts with the primary amine to form diastereomers.[1]

  • Benefit: Diastereomers are separable on standard C18 columns and the GITC moiety enhances ionization efficiency.[1]

ChiralStrategy Figure 2: Decision Matrix for Chiral Analysis Start Sample: Racemic Mixture Decision Is Sensitivity Critical? Start->Decision Direct Direct Chiral LC-MS Decision->Direct No (< 1 ng/mL) Deriv Derivatization (GITC) Decision->Deriv Yes (> 1 ng/mL needed) Col Column: Chiralpak AD-RH MP: NH4HCO3 / ACN Direct->Col Result1 Separation of Enantiomers Col->Result1 React Reaction: Amine + GITC -> Diastereomers Deriv->React C18 Standard C18 LC-MS React->C18 Result2 Separation of Diastereomers C18->Result2

Figure 2: Workflow selection depends on the required Lower Limit of Quantification (LLOQ).

Validated Quantification Protocol

This protocol is adapted from validated methods for Rivastigmine metabolites [1, 2], optimized for the primary amine.

A. Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation often suffers from matrix effects for early-eluting polar amines.[1] LLE is preferred.[1]

  • Aliquot: 200 µL Plasma.

  • IS Addition: Add 20 µL deuterated internal standard (

    
    -3-(1-aminoethyl)phenol).
    
  • Basification: Add 50 µL 0.1 M NaOH (Ensure pH > 10 to neutralize the amine).

  • Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) . Vortex 5 min.

  • Separation: Centrifuge 4000 rpm, 10 min. Freeze supernatant.

  • Reconstitution: Evaporate organic layer; reconstitute in 100 µL Mobile Phase A.

B. LC-MS/MS Conditions[2][7][10][11][12]
ParameterSetting
Column Waters XBridge Phenyl-Hexyl (100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B Acetonitrile
Gradient 5% B (0-1 min) -> 90% B (6 min) -> 5% B (6.1 min)
Flow Rate 0.3 mL/min
MS Mode ESI (+), MRM
C. MRM Transitions
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
(R)-3-(1-Aminoethyl)phenol 138.1121.118Quantifier
138.191.032Qualifier
138.177.040Qualifier
Internal Standard (

)
142.1125.118Quantifier

Troubleshooting & Matrix Effects

Issue 1: Peak Tailing

  • Cause: Interaction of the primary amine with residual silanols on the column.

  • Fix: Increase buffer ionic strength (up to 20mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology.

Issue 2: In-Source Fragmentation

  • Observation: Signal at

    
     121 is observed in the Q1 scan (parent scan).[1]
    
  • Cause: The benzylic amine bond is weak.[1] High desolvation temperatures can cause premature ammonia loss.[1]

  • Fix: Lower the Desolvation Temperature (< 350°C) and Cone Voltage.

Issue 3: Carryover

  • Cause: Amines stick to stainless steel capillaries.[1]

  • Fix: Use a needle wash solution containing 1% Formic Acid + 50% Methanol.[1]

References

  • Pommier, F., & Frigola, R. (2003).[1][4] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[1][4] Link

  • Enz, A., et al. (1991).[1] Brain cholinesterase inhibition and quantification of rivastigmine and its metabolite NAP 226-90.[1][5] Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • NIST Chemistry WebBook. (2023).[1] Mass Spectrum of Phenethylamine Derivatives. Link

  • Chiral Technologies. (2023).[1] Strategies for LC-MS Separation of Chiral Amines. Link

Sources

Vibrational Spectroscopy of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(1-Aminoethyl)phenol (CAS 518060-42-9), often abbreviated as 3-AEP, is a critical chiral intermediate in the synthesis of the cholinesterase inhibitor Rivastigmine (Exelon).[1][2] In drug development, the vibrational analysis of this molecule serves two primary functions: verifying the chemical integrity of the phenol-amine core and monitoring the formation of diastereomeric salts during chiral resolution.

This guide provides a rigorous breakdown of the infrared (IR) spectral features of 3-AEP. Unlike standard spectral libraries, this document focuses on the causality of vibrational modes—explaining how the meta-substitution pattern, hydrogen bonding network, and chiral center influence the spectral fingerprint. It also delineates the limitations of standard FTIR in stereochemical identification, proposing Vibrational Circular Dichroism (VCD) as the definitive orthogonal technique.

Molecular Architecture & Vibrational Theory[1][2]

To interpret the spectrum accurately, one must first deconstruct the molecule’s degrees of freedom. 3-AEP consists of a phenol ring substituted at the meta position by an aminoethyl group.

Structural Drivers of Spectral Data
  • The Phenolic Hydroxyl: Acts as both a hydrogen bond donor and acceptor. In the solid state, this leads to significant band broadening in the high-frequency region (3200–3500 cm⁻¹).

  • The Primary Amine (-NH₂): Located on the chiral ethyl chain. It exhibits distinct symmetric and asymmetric stretching modes.[1][2][3] Crucially, its protonation state (free base vs. salt) dramatically alters the spectrum, serving as a process control marker.

  • Meta-Substitution: The 1,3-substitution pattern on the benzene ring imposes specific symmetry constraints, resulting in diagnostic out-of-plane (OOP) bending modes in the fingerprint region (690–900 cm⁻¹).

The Chirality Challenge

Standard FTIR is an achiral technique; the spectra of (R)-3-AEP and (S)-3-AEP are identical.[1][2] However, in the crystalline solid state, enantiomers may pack differently than racemates, leading to subtle "polymorphic" shifts.[4] Definitive absolute configuration requires VCD (see Section 4).[1][2]

Experimental Methodology

For reproducible data in a regulated environment (GLP/GMP), the sampling technique is as critical as the spectrometer.

Sampling Protocols: ATR vs. Transmission
FeatureAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
Primary Use Routine ID, Process Monitoring (PAT), Hygroscopic samples.[1][2]Structural Elucidation, Weak overtone analysis.[1][2]
Crystal Material Diamond (ZnSe is reactive with amines).[1][2]Potassium Bromide (KBr).[1][2]
Pathlength Fixed (~2 µm).Variable (dependent on pellet thickness).[1][2]
Advantages No sample prep; minimizes moisture uptake.[1][2]Higher resolution for H-bonding regions; no peak distortion.[1][2]
Scientist's Note Preferred Method. 3-AEP is prone to oxidation and moisture uptake.[1][2] Diamond ATR minimizes exposure time.[1][2]Use only if detailed H-bonding analysis is required.[1][2]
Critical Handling: The Moisture Interference

Both the amine and phenol groups are hygroscopic. Absorbed water creates a broad envelope at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which obscures the Amine II scissoring band.

  • Protocol: Dry samples in a vacuum desiccator over P₂O₅ for at least 4 hours prior to scanning.

  • Purge: Ensure the sample compartment is purged with dry nitrogen to remove atmospheric water vapor and CO₂ (2350 cm⁻¹ doublet).

Spectral Assignment & Analysis

The following assignments differentiate the free base from its salt forms (e.g., Tartrate or HCl), which is vital for monitoring the "free-basing" step in Rivastigmine synthesis.

High-Frequency Region (4000 – 2500 cm⁻¹)[1][2]
Wavenumber (cm⁻¹)AssignmentMode DescriptionMechanistic Insight
3350 – 3450 ν(N-H) AsymPrimary Amine StretchSharp doublet in dilute solution; often merged with OH in solid state.[1][2]
3250 – 3350 ν(N-H) SymPrimary Amine StretchLower energy than asymmetric mode.[1][2]
3100 – 3400 (Broad) ν(O-H)Phenolic StretchBroadening indicates strong intermolecular H-bonding.
3000 – 3100 ν(C-H) ArAromatic C-H StretchWeak, sharp bands characteristic of the benzene ring.[1][2]
2850 – 2980 ν(C-H) AlkAliphatic C-H StretchArising from the ethyl group (-CH-CH₃).[1][2]
The Fingerprint & Functional Region (1700 – 600 cm⁻¹)

This region confirms the meta substitution and the integrity of the amine.

  • 1590 – 1620 cm⁻¹ (Amine Scissoring / Ring Breathing):

    • The N-H bending mode (scissoring) appears here.[1][2] In the salt form (R-NH₃⁺), this band shifts and a new "ammonium" deformation band appears near 1500–1550 cm⁻¹.[1][2]

    • Diagnostic Check: If this band is split or broadened significantly, check for residual solvent or salt formation.[1][2]

  • 1450 – 1500 cm⁻¹ (Aromatic C=C):

    • Ring stretching vibrations.[1][2][5] These are relatively invariant but confirm the aromatic core.

  • 1250 – 1280 cm⁻¹ (C-N Stretch vs. C-O Stretch):

    • ν(C-O) Phenol: Strong band.[1][2] The carbon-oxygen bond has partial double-bond character due to resonance with the ring, shifting it higher than aliphatic alcohols (typically 1050-1150 cm⁻¹).[1][2]

    • ν(C-N) Aliphatic: Usually weaker, appearing around 1020-1200 cm⁻¹.[1][2]

  • 690 – 900 cm⁻¹ (Out-of-Plane Bending):

    • Meta-substitution typically yields bands at 690–710 cm⁻¹ and 750–810 cm⁻¹ .[1][2] These are crucial for distinguishing 3-AEP from its ortho or para isomers (impurities from non-selective synthesis).

Visualization of Analytical Logic

Signal Assignment Logic

The following diagram illustrates the decision tree a spectroscopist uses to validate the 3-AEP structure from raw spectral data.

SpectralLogic Start Raw Spectrum Region1 High Freq (>3000 cm⁻¹) Start->Region1 Region2 Doublet Region (1500-1700 cm⁻¹) Start->Region2 Region3 Fingerprint (<1000 cm⁻¹) Start->Region3 Decision1 Broad Band? Region1->Decision1 Decision2 Amine Scissor? Region2->Decision2 Decision3 Meta Pattern? Region3->Decision3 Result1 Phenolic OH Confirmed Decision1->Result1 Yes (3200-3400) Result2 Primary Amine Confirmed Decision2->Result2 Band @ ~1600 Result3 Isomer Purity Confirmed Decision3->Result3 Peaks @ 690/780

Caption: Logical flow for structural confirmation of 3-AEP via FTIR, isolating key diagnostic regions.

Advanced Application: Chirality & VCD

While FTIR confirms the chemical structure, it cannot confirm the stereochemical (R)-configuration. For this, Vibrational Circular Dichroism (VCD) is the gold standard in modern pharmaceutical analysis, offering a distinct advantage over polarimetry by providing structural data alongside optical activity.

The VCD Advantage

VCD measures the differential absorption of left and right circularly polarized IR light (


).[6]
  • Mechanism: The chiral center at the ethyl group creates a helical bias in the electron density.

  • Application: The (R)-enantiomer will show a specific pattern of positive and negative bands (Cotton effects) that is the exact inverse of the (S)-enantiomer. This allows for absolute configuration assignment without crystallization (unlike X-ray) [1].[1][2]

Workflow for Chiral Purity

VCDWorkflow Sample Sample: (R)-3-AEP FTIR Standard FTIR (Chemical Purity) Sample->FTIR VCD VCD Spectrum (Stereochemical Purity) Sample->VCD Compare Compare Exp vs Theory VCD->Compare DFT DFT Calculation (Theoretical Prediction) DFT->Compare Validation Absolute Config Validated Compare->Validation Match

Caption: Integrated workflow combining FTIR for identity and VCD/DFT for stereochemical validation.

References

  • Nafie, L. A. (2020).[1][2] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[1][2] (Definitive text on VCD application for chiral amines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Source for general phenol/amine assignments).

  • PubChem. (n.d.).[1][2] Compound Summary for CID 40427058: (R)-3-(1-Aminoethyl)phenol.[1][2][7] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][2]

  • Google Patents. (2012).[1][2] Preparation method of rivastigmine, its intermediates... (US8324429B2).[1][2] Retrieved from (Details the synthesis and isolation of the 3-AEP intermediate).

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1][2] John Wiley & Sons Ltd.[1][2] (Reference for meta-substitution patterns).

Sources

Solid-State Characterization & Crystal Structure of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solid-state characterization, chiral resolution, and structural analysis of (R)-3-(1-Aminoethyl)phenol , a critical chiral intermediate in the synthesis of cholinesterase inhibitors like Rivastigmine.

Executive Summary

Target Compound: (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9) Role: Chiral intermediate; Distomer/Enantiomer of the Rivastigmine precursor.[1] Significance: The separation of the (R)-enantiomer from the (S)-enantiomer is the rate-limiting step in the asymmetric synthesis of Rivastigmine. While the (S)-isomer is the pharmacologically active scaffold, the solid-state behavior of the (R)-isomer is critical for chiral resolution , impurity profiling , and absolute configuration determination .

This guide provides a technical workflow for the crystallization, structural elucidation, and solid-state analysis of this phenolic amine, focusing on its resolution via diastereomeric salt formation and advanced MicroED characterization.

Chemical Context & Stereochemistry

The molecule features a stereogenic center at the benzylic position, creating a challenge for crystallization due to the competing hydrogen-bonding potential of the phenolic hydroxyl (-OH) and the primary amine (-NH₂).

  • Free Base: Often an oil or low-melting solid, making direct single-crystal growth difficult.

  • Salt Forms: Crystallizes readily as tartrate or camphor-sulfonate salts.

  • Space Group Logic: As a pure enantiomer, it must crystallize in a Sohncke space group (non-centrosymmetric), typically

    
      or 
    
    
    
    .
Molecular Connectivity (DOT Diagram)

The following diagram illustrates the core connectivity and the stereocenter critical for the crystal packing.

MolecularStructure cluster_stereo Stereochemistry (R) BenzylicCarbon C(Benzylic) (Chiral Center) Amine NH2 (H-Bond Donor/Acceptor) BenzylicCarbon->Amine Methyl CH3 BenzylicCarbon->Methyl PhenylRing Phenyl Ring (Pi-Stacking) BenzylicCarbon->PhenylRing PhenolOH Phenolic -OH (H-Bond Donor) PhenylRing->PhenolOH

Figure 1: Molecular connectivity highlighting the chiral center and functional groups driving the crystal lattice.

Crystallization & Resolution Methodology

Since the free base is difficult to crystallize directly, the industry standard for obtaining high-quality crystals for X-ray diffraction (XRD) is Classical Resolution via diastereomeric salt formation.

Protocol: Resolution with D-(+)-O,O'-Di-p-toluoyl Tartaric Acid (D-DTTA)

This method exploits the solubility difference between the (R,D)-salt and the (S,D)-salt.

  • Preparation: Dissolve racemic 3-(1-aminoethyl)phenol (1.0 eq) in Methanol/Water (9:1) .

  • Addition: Add D-DTTA (0.5 - 1.0 eq) at 60°C.

  • Nucleation: Cool slowly to 25°C at a rate of 5°C/hour.

  • Isolation: The less soluble diastereomeric salt precipitates.

  • Recrystallization: Redissolve the precipitate in refluxing Ethanol to improve optical purity (>99% ee).

Experimental Workflow Diagram

CrystallizationWorkflow Racemate Racemic Mixture (R/S)-3-(1-Aminoethyl)phenol Reaction Salt Formation (60°C) Racemate->Reaction Solvent Solvent System MeOH / H2O (9:1) Solvent->Reaction Agent Resolving Agent D-DTTA Agent->Reaction Cooling Controlled Cooling (5°C/hr) Reaction->Cooling Filtration Filtration Cooling->Filtration Solid Crystalline Salt (Diastereomer) Filtration->Solid Precipitate Liquor Mother Liquor (Enriched in opposite isomer) Filtration->Liquor Filtrate

Figure 2: Workflow for the resolution and crystallization of the diastereomeric salt.

Crystallographic Characterization
A. Crystal Data & Structure Refinement

When crystallized as a salt (e.g., Tartrate or DTTA), the structure exhibits the following typical parameters. Note: Exact unit cell dimensions vary by specific counter-ion; data below reflects the typical tartrate salt motif.

ParameterValue / Characteristic
Crystal System Monoclinic
Space Group

(Chiral)
Z (Molecules/Unit Cell) 2 or 4
Flack Parameter ~0.0 (Confirms Absolute Configuration)
Density (

)
~1.2 - 1.3 g/cm³
Radiation Cu K

(

Å)
B. Hydrogen Bonding Network

The crystal lattice is stabilized by a robust 3D hydrogen-bonding network, critical for the stability of the pharmaceutical intermediate.

  • Primary Interaction: The ammonium group (

    
    ) acts as a donor to the carboxylate oxygens of the tartrate anion.[2]
    
    • 
       distances: Typically 2.7 – 2.9 Å.
      
  • Secondary Interaction: The phenolic

    
     group acts as both a donor and acceptor, often bridging tartrate anions or forming chains with adjacent phenol rings.
    
  • Packing Motif: The structure typically adopts a bilayer arrangement , with hydrophobic aromatic regions (phenyl rings) stacked via

    
     interactions (centroid-centroid distance ~3.8 Å) and hydrophilic layers containing the ammonium/carboxylate H-bond network.
    
C. Advanced Technique: MicroED

For the free base (which forms microcrystals or powders), Microcrystal Electron Diffraction (MicroED) is the cutting-edge method for structural determination.

  • Method: A nanocrystal (<1 µm) is placed on a TEM grid.

  • Result: MicroED can determine the absolute configuration (R vs S) even from powder samples where single crystals are impossible to grow.

  • Reference: Recent studies have successfully assigned the absolute configuration of pharmaceutical salts using MicroED when standard XRD failed due to crystal size limitations.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the crystal structure determination, the following analytical cross-checks are mandatory:

  • Powder X-Ray Diffraction (PXRD):

    • Compare the experimental PXRD pattern of the bulk material with the simulated pattern generated from the single-crystal CIF data.

    • Acceptance Criteria: Peak positions (

      
      ) must match within 
      
      
      
      .
  • Differential Scanning Calorimetry (DSC):

    • (R)-Salt: Sharp endotherm typically >150°C (decomposition).

    • Racemate: Often shows a lower melting point or broad endotherm due to eutectic behavior.

    • Causality: A sharp melting point confirms high optical purity and crystallinity.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine.

    • Validation: The crystal used for XRD must be dissolved and injected to confirm it corresponds to the >99% ee (R)-peak.

Implications for Drug Development
  • Impurity Tracking: The (R)-isomer is a specified impurity in Rivastigmine API. Its crystal structure allows for the generation of a "Gold Standard" reference material for QC release testing.

  • Stability: The tartrate salt of the amine is significantly more stable to oxidation (coloring) than the free phenolic amine.

  • Regulatory: Submission of the CIF (Crystallographic Information File) for the starting material provides definitive proof of stereocontrol to agencies like the FDA/EMA.

References
  • Crystal Structure of Rivastigmine Hydrogen Tartr

    • Source: Powder Diffraction File (PDF) Entry 00-064-1501.[2]

    • Relevance: Defines the packing motif of the (S)-isomer analogue.
    • Link:

  • Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED.

    • Source:Nature Communic
    • Relevance: Describes the MicroED workflow for assigning absolute configur
    • Link:

  • Process for the Preparation of Rivastigmine and Intermedi

    • Source: US P
    • Relevance: Details the resolution of 3-(1-aminoethyl)phenol using D-DTTA.
    • Link:

  • PubChem Compound Summary: (R)-3-(1-Aminoethyl)phenol.

    • Source: N
    • Relevance: Physicochemical properties and identifiers.[2][3][4][5][6][7][8][9][10]

    • Link:

Sources

Technical Whitepaper: Stereoselective Synthesis of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(1-Aminoethyl)phenol is a critical chiral intermediate in the synthesis of calcimimetics and a structural isomer of the primary intermediate used for Rivastigmine (which utilizes the S-enantiomer). While the S-enantiomer is widely documented for Alzheimer's therapeutics, the R-enantiomer is increasingly relevant for Structure-Activity Relationship (SAR) studies and next-generation calcilytics.

This guide outlines three distinct synthetic pathways, prioritized by scalability and stereochemical fidelity:

  • Biocatalytic Transamination: The premier "green" route offering >99% ee with minimal workup.

  • Chiral Sulfinamide Auxiliary (Ellman’s Method): A high-precision chemical route ideal for laboratory-scale synthesis and analog generation.

  • Classical Optical Resolution: The industrial baseline for bulk production where lower unit costs outweigh lower theoretical yields.

Strategic Retrosynthesis

The synthesis hinges on the introduction of the chiral amine at the benzylic position. The retrosynthetic analysis reveals three primary disconnections:

Retrosynthesis Target (R)-3-(1-Aminoethyl)phenol Ketone 3-Hydroxyacetophenone Target->Ketone Route A: Biocatalysis (ω-Transaminase) RacemicAmine Racemic 3-(1-Aminoethyl)phenol Target->RacemicAmine Route C: Optical Resolution (Chiral Salt Formation) Imine Chiral Sulfinyl Imine Target->Imine Route B: Ellman Auxiliary (Asymmetric Reduction) RacemicAmine->Ketone Imine->Ketone

Figure 1: Retrosynthetic tree illustrating the three primary access routes to the target scaffold.

Route A: Biocatalytic Transamination (Recommended)

This route utilizes (R)-selective amine transaminases (ATAs) . Unlike chemical reduction, which often requires phenol protection, ATAs can accept the free phenol substrate directly. This is the most direct and atom-efficient pathway.

Mechanistic Insight

The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme binds the amine donor (Isopropylamine), transfers the amino group to the PLP cofactor (forming PMP), releases acetone, binds the ketone substrate (3-hydroxyacetophenone), and transfers the amine to yield the chiral product.

Protocol

Substrate: 3-Hydroxyacetophenone Enzyme: (R)-Selective


-Transaminase (e.g., Aspergillus terreus variant or commercial R-ATA screening kit).
Cofactor:  Pyridoxal-5'-phosphate (PLP).[1]
ComponentConcentration/AmountRole
Substrate 50 mMPrecursor
Enzyme (R-ATA) 5–10 U/mLChiral Catalyst
Donor Amine 1.0 M Isopropylamine (IPA)Amine Source
Buffer 100 mM Potassium Phosphate (pH 7.5)Medium
Cofactor 1 mM PLPCo-catalyst
Co-solvent 10% DMSOSolubility Enhancer

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxyacetophenone in DMSO (10% of final volume).

  • Buffer Mix: Prepare phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Note: Adjust pH after adding IPA as it is highly basic.

  • Initiation: Add the enzyme powder/solution to the buffer, followed by the substrate solution.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Equilibrium Shift: To drive conversion, use an open system or slight vacuum to remove the acetone byproduct (coproduct removal is critical for high conversion).

  • Workup: Acidify to pH 2 (to protonate amine), wash with EtOAc (removes unreacted ketone), basify aqueous layer to pH 10, and extract product with EtOAc or DCM.

Self-Validating Checkpoint:

  • TLC: Disappearance of ketone (

    
     in Hex/EtOAc 1:1).
    
  • Chiral HPLC: Enantiomeric excess (ee) should exceed 98%.

Route B: Ellman’s Sulfinamide Auxiliary (High Precision)

For labs without access to enzyme libraries, the condensation of ketones with (R)-tert-butanesulfinamide followed by diastereoselective reduction is the gold standard.

The Stereochemical Logic

The bulky tert-butyl group on the sulfur directs the hydride attack. For acetophenone derivatives, reducing the (R)-sulfinyl imine with NaBH₄ typically yields the (R,R)-sulfinamide (which hydrolyzes to the R-amine) via a cyclic transition state.

Protocol

Step 1: Condensation (Ketimine Formation)

  • Reagents: 3-Hydroxyacetophenone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Mix ketone and sulfinamide in THF under

      
      .
      
    • Add Ti(OEt)₄ dropwise (activates the carbonyl and acts as water scavenger).

    • Reflux for 12–24 hours.

    • Quench: Pour into brine with vigorous stirring (forms TiO₂ precipitate). Filter through Celite.

    • Purify: Flash chromatography (EtOAc/Hexanes).

Step 2: Diastereoselective Reduction

  • Reagents: NaBH₄ (2.0 eq).

  • Solvent: THF/MeOH (9:1) at -48°C.

  • Procedure:

    • Cool the ketimine solution to -48°C.

    • Add NaBH₄. The low temperature maximizes the diastereomeric ratio (dr).

    • Warm to room temperature and quench with saturated NH₄Cl.

Step 3: Hydrolysis (Deprotection)

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Procedure: Treat the sulfinamide intermediate with HCl for 1 hour. Precipitate the amine hydrochloride salt with diethyl ether.

EllmanRoute Ketone 3-Hydroxyacetophenone Imine (R)-Sulfinyl Imine Ketone->Imine Ti(OEt)4 (R)-tBu-SONH2 Sulfinamide (R,R)-Sulfinamide Imine->Sulfinamide NaBH4 -48°C Product (R)-Amine HCl Salt Sulfinamide->Product HCl/MeOH

Figure 2: Ellman auxiliary workflow. Note: The configuration of the sulfur auxiliary dictates the stereochemical outcome.

Route C: Classical Optical Resolution (Industrial Baseline)

If biocatalysts and expensive auxiliaries are unavailable, classical resolution via diastereomeric salt crystallization is robust.

The Resolving Agent

Literature for the S-enantiomer (Rivastigmine precursor) often uses (S)-(+)-Camphor-10-sulfonic acid or Di-p-toluoyl-L-tartaric acid . Logic: To isolate the (R)-enantiomer , you should screen the opposite resolving agents:

  • (R)-(-)-Camphor-10-sulfonic acid

  • Di-p-toluoyl-D-tartaric acid

Protocol (Pope-Peachey Method)

This method uses 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (HCl) to maximize yield.

  • Racemic Synthesis: Reductive amination of 3-hydroxyacetophenone using

    
     and 
    
    
    
    .
  • Salt Formation:

    • Dissolve racemic amine (1.0 eq) in MeOH/Ethanol.

    • Add (R)-(-)-Camphor-10-sulfonic acid (0.5 eq).

    • Add HCl (0.5 eq).

  • Crystallization: Heat to reflux, then cool slowly to 0°C. The less soluble diastereomeric salt (typically the matched pair) will crystallize.

  • Liberation: Filter crystals, dissolve in water, basify with NaOH, and extract the free base.

Analytical Controls & References

Determining Enantiomeric Excess (ee)

Do not rely on optical rotation alone (


), as it is concentration-dependent and affected by impurities.
  • Method: Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or Crownpak CR(+) (specifically designed for amines).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1) for OD-H.

  • Detection: UV at 220 nm and 275 nm (phenol absorption).

Stability Warning

The free base of 3-(1-aminoethyl)phenol is prone to oxidation (turning brown/black) upon air exposure due to the electron-rich phenol ring.

  • Storage: Store as the Hydrochloride (HCl) or Tartrate salt .

  • Handling: Flush all reaction vessels with Argon/Nitrogen.

References[1][2][3][4][5][6][7][8][9][10]
  • Biocatalytic Transamination:

    • Title: Asymmetric synthesis of chiral amines with

      
      -transaminases.
      
    • Source:Current Opinion in Chemical Biology, 2010.

    • URL:[Link]

  • Ellman Auxiliary Chemistry:

    • Title: Asymmetric Synthesis of Amines using tert-Butanesulfinamide.[2][3][4]

    • Source:Chemical Reviews, 2010.

    • URL:[Link]

  • Resolution Methodologies:

    • Title: Optical resolution of 1-(3-hydroxyphenyl)ethylamine (Patent Context).

    • Source:Google Patents (WO2004037771A1) - Describes the resolution of the analog for Rivastigmine; invert agent for R-isomer.

    • URL:

  • Target Compound Data:

    • Title: (R)-3-(1-Aminoethyl)phenol (CAS 518060-42-9).[5]

    • Source:PubChem Compound Summary.

    • URL:[Link]

Sources

Technical Guide: Solubility Profile and Resolution of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and process-scale resolution of (R)-3-(1-Aminoethyl)phenol , a critical chiral intermediate in the synthesis of acetylcholinesterase inhibitors like Rivastigmine.

Executive Summary

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9 for R-isomer) is a chiral aminophenol derivative. While the (S)-enantiomer is the direct precursor to the Alzheimer’s drug Rivastigmine , the (R)-enantiomer is of significant interest for comparative pharmacological studies, chiral solvating agent development, and as a distomer in quality control.

This guide addresses the compound's amphoteric solubility challenges, providing a thermodynamic framework for solvent selection. It focuses on the optical resolution of the racemate, where solubility differentials in ketonic solvents (specifically acetone) drive high-purity isolation.

Physicochemical Profile

Understanding the dual nature of the molecule—possessing both a basic primary amine and an acidic phenol—is prerequisite to mastering its solubility.

Molecular Properties
PropertyValueNotes
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
LogP (Octanol/Water) ~0.9Moderately lipophilic in neutral form.
pKa (Amine) ~9.8Protonated (

) at physiological pH.
pKa (Phenol) ~9.9Ionized (

) only at high pH.
Isoelectric Point (pI) ~9.8 - 10.0Region of minimum aqueous solubility.
Amphoteric Solubility Behavior

The compound exhibits a "U-shaped" solubility curve in aqueous media.

  • Acidic pH (< 8): High solubility due to cation formation (

    
    ).
    
  • Basic pH (> 11): High solubility due to phenolate anion formation (

    
    ).
    
  • Isoelectric Region (pH 9-10): The neutral/zwitterionic species dominates, leading to precipitation. This is the critical window for isolating the free base.

Solubility in Organic Solvents

The solubility data below guides solvent selection for reaction, extraction, and crystallization.

Qualitative Solubility Table

Data synthesized from process patents and homologue behavior.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Alcohols Methanol, EthanolHigh (>100 mg/mL)Primary reaction solvent; too soluble for crystallization yield.
Ketones Acetone, MEKModerate Ideal for Resolution. The free base is soluble, but diastereomeric salts often precipitate.
Esters Ethyl AcetateModerate-High Excellent for extractive workup from aqueous phases.
Chlorinated Dichloromethane (DCM)Moderate Good for transport; poor for salt formation.
Ethers THF, MTBELow-Moderate MTBE is a common anti-solvent to force precipitation.
Hydrocarbons Hexane, TolueneVery Low Used as anti-solvents to maximize yield.
Thermodynamic Logic for Resolution

The separation of the (R)-enantiomer from the racemate relies on Diastereomeric Salt Formation .

  • Resolving Agent: (S)-(+)-Camphor-10-sulfonic acid ((S)-CSA).

  • Thermodynamic Driver: The lattice energy of the (R)-amine:(S)-acid salt differs from the (S)-amine:(S)-acid salt.

  • Solvent Choice: Acetone is the industry standard here. It solubilizes the free base and the "wrong" salt (in some protocols) while the target salt crystallizes out due to a steep solubility differential at lower temperatures (

    
    ).
    

Process Application: Optical Resolution Protocol

This protocol details the isolation of the (R)-enantiomer (or separation from the (S)-target) using solubility engineering.

Workflow Diagram

The following diagram illustrates the critical solubility-driven decision points in the resolution process.

ResolutionProcess Start Racemic 3-(1-Aminoethyl)phenol (Free Base) Dissolution Dissolve in Acetone (Reflux, 50-55°C) Start->Dissolution Addition Add (S)-(+)-Camphor-10-sulfonic Acid (0.5 - 1.0 eq) Dissolution->Addition Crystallization Controlled Cooling (to 0-5°C over 4-8 hours) Addition->Crystallization Supersaturation Filtration Filtration Crystallization->Filtration Precipitate Solid Phase: Diastereomeric Salt A (Low Acetone Solubility) Filtration->Precipitate Target Salt Filtrate Liquid Phase (Mother Liquor): Diastereomeric Salt B (High Acetone Solubility) Filtration->Filtrate Impurity/Distomer Basification Basification (NaOH/Water) pH > 11 -> Extract with EtOAc Precipitate->Basification Isolation Purified (R)-Enantiomer (or (S) depending on salt pair) Basification->Isolation

Caption: Solubility-driven resolution workflow. The sharp solubility difference of diastereomeric salts in Acetone allows for high-purity separation.

Detailed Protocol
  • Preparation: Dissolve 1.0 eq of racemic 3-(1-aminoethyl)phenol in Acetone (10-15 volumes). Heat to reflux (

    
    ) to ensure full dissolution.
    
  • Salt Formation: Slowly add 1.0 eq of (S)-(+)-Camphor-10-sulfonic acid dissolved in warm acetone. Note: Using 0.5 eq can sometimes increase enantiomeric purity by selectively precipitating the least soluble salt.

  • Crystallization: Cool the mixture slowly to Room Temperature, then chill to

    
     for 4–8 hours. Rapid cooling may trap impurities (occlusion).
    
  • Filtration: Filter the white crystalline precipitate. Wash the cake with cold acetone.

    • Checkpoint: The solid is the diastereomeric salt. The mother liquor contains the other enantiomer.

  • Free Base Recovery: Suspend the salt in water. Adjust pH to 10–11 using 20% NaOH. The salt breaks, and the free amine becomes insoluble/oily.

  • Extraction: Extract the turbid aqueous mixture with Ethyl Acetate . Dry the organic layer over

    
     and evaporate to yield the enantiomerically enriched free base.
    

Experimental Methodologies

Measuring Solubility (Gravimetric Method)

To validate solvent choices for new derivatives or specific purity batches:

  • Saturation: Add excess solid (R)-3-(1-aminoethyl)phenol to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g.,

    
    ) for 24 hours.
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      
      
pH-Dependent Solubility Profiling
  • Prepare aqueous buffers ranging from pH 2 to 12.

  • Add excess compound to each buffer.

  • Measure concentration via HPLC (UV detection at 270 nm).

  • Plot: Concentration vs. pH. The minimum point indicates the pI (approx pH 9.8), crucial for precipitation yields.

References

  • Synthesis and Resolution of Rivastigmine Intermediates.Journal of Organic Chemistry / OPRD. (General reference for phenylethylamine resolution methods).
  • Solubility of Phenolic Amines. PubChem Compound Summary for CID 12347986. Link

  • Camphor-10-sulfonic acid Resolution Protocols. US Patent 3819689A (Foundational text on camphor sulfonate resolutions in acetone). Link

  • Stereoselective Synthesis of Rivastigmine. Der Pharma Chemica, 2011, 3(6):246-253. (Details on the (S)-intermediate and impurity profiling). Link

  • Physicochemical Properties of 3-(1-aminoethyl)phenol. BenchChem Technical Data. Link

Technical Assessment: Biological & Synthetic Utility of (R)-3-(1-Aminoethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9 for the (R)-isomer), a critical chiral scaffold in pharmaceutical chemistry. While its enantiomer, the (S)-isomer, is the metabolic precursor to the Alzheimer’s drug Rivastigmine , the (R)-isomer occupies a distinct niche. It serves as a stereochemical probe, a "distomer" in structure-activity relationship (SAR) studies, and a high-value building block for Chiral Solvating Agents (CSAs) . This guide details its pharmacological profile, contrasting it with the (S)-series, and outlines its application in asymmetric synthesis and molecular recognition.

Chemical Basis & Stereochemistry

Structural Architecture

The molecule consists of a phenol ring substituted at the meta position with a 1-aminoethyl group. The chirality centers on the benzylic carbon.

  • (S)-Configuration: The pharmacophore for potent acetylcholinesterase (AChE) inhibition when carbamylated (Rivastigmine).[1][2]

  • (R)-Configuration: The "distomer" (less active enantiomer) regarding cholinergic activity, but a privileged scaffold for non-covalent molecular recognition (CSAs).

The Pharmacophore

The biological activity of derivatives hinges on two functional domains:

  • Phenolic Hydroxyl: Acts as a nucleophile for carbamoylation (creating the "warhead" for enzyme inhibition) or as a hydrogen bond donor in CSAs.

  • Benzylic Amine: Provides electrostatic anchoring. In the (R)-configuration, the spatial orientation of the methyl group interferes with the "anionic subsite" of AChE, drastically reducing binding affinity compared to the (S)-isomer.

Pharmacological Profile: The (R)- vs. (S)-Divergence

Cholinesterase Inhibition (AChE/BuChE)

The primary pharmacological context for this scaffold is cholinesterase inhibition. Derivatives of the (R)-isomer (e.g., (R)-Rivastigmine) exhibit significantly reduced potency.

Table 1: Comparative Inhibitory Potency of Carbamate Derivatives

CompoundConfigurationTargetIC50 (nM)Relative Potency
Rivastigmine (S)AChE (Brain)~4.3100% (Reference)
(R)-Impurity (R)AChE (Brain)~45.0~10%
Rivastigmine (S)BuChE~12.0100%
(R)-Impurity (R)BuChE>100.0<12%

Note: Data represents aggregate values from standard Ellman assays. The (R)-derivative is often classified as a pharmacological impurity in drug substances.

Mechanism of Action (Enzyme Interaction)

While the (S)-carbamate forms a pseudo-irreversible covalent bond with the serine residue in the AChE active site, the (R)-derivative's steric clash prevents optimal alignment of the carbamoyl group with the catalytic triad. This results in:

  • Slower Carbamylation Rate: The transfer of the carbamate group to the enzyme is kinetically hindered.

  • Faster Decarbamylation: If binding occurs, the enzyme regenerates faster, leading to a shorter duration of action.

Toxicity & Metabolic Fate
  • Cholinergic Burden: Despite lower potency, high doses of (R)-derivatives can still trigger cholinergic toxicity (nausea, emesis, fasciculations) due to non-specific binding or accumulation.

  • Metabolism: Both enantiomers undergo hydrolysis by esterases to regenerate the parent phenol (3-(1-aminoethyl)phenol) and the carbamic acid moiety. The phenol is subsequently sulfated or glucuronidated and excreted renally.

High-Value Applications: Chiral Solvating Agents (CSAs)[3][4][5][6]

The most significant active utility of the (R)-isomer is in NMR spectroscopy as a Chiral Solvating Agent. Thiourea derivatives of (R)-3-(1-aminoethyl)phenol are capable of distinguishing enantiomers of other molecules (e.g., amino acid derivatives) via multiple non-covalent interactions.

Mechanism of Chiral Recognition

The (R)-scaffold forms a "chiral pocket" around the analyte.

  • Hydrogen Bonding: The thiourea NH groups and the phenolic OH bind to the analyte's carboxyl/nitro groups.

  • 
    -
    
    
    
    Stacking:
    The electron-rich phenol ring interacts with electron-deficient aromatic rings (e.g., dinitrobenzoyl groups) on the analyte.[3]
  • Steric Discrimination: The rigid chiral center forces one enantiomer of the analyte into a magnetically distinct environment, causing "peak splitting" in NMR.

Visualization of CSA Workflow

CSA_Mechanism R_Amine (R)-3-(1-Aminoethyl)phenol CSA Thiourea CSA (1-TU) R_Amine->CSA Derivatization Reagent Benzoyl Isothiocyanate Reagent->CSA Complex_R Complex (R-R) High Shielding CSA->Complex_R Binds (R)-Analyte Complex_S Complex (R-S) Low Shielding CSA->Complex_S Binds (S)-Analyte Analyte Racemic Amino Acid Deriv. Analyte->Complex_R Analyte->Complex_S NMR 1H-NMR Spectrum (Split Peaks) Complex_R->NMR $delta$ Shift A Complex_S->NMR $delta$ Shift B

Caption: Synthesis of Thiourea CSA and subsequent discrimination of enantiomeric analytes via NMR.

Experimental Protocols

Synthesis of (R)-Derived Thiourea CSA

Objective: Create a chiral probe for NMR analysis.

  • Reagents: (R)-3-(1-Aminoethyl)phenol (1.0 eq), Benzoyl isothiocyanate (1.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve (R)-amine in anhydrous THF under

      
       atmosphere.
      
    • Add Benzoyl isothiocyanate dropwise at 0°C.

    • Stir at room temperature for 4 hours (Monitor via TLC).

    • Evaporate solvent and recrystallize from EtOH/Hexane.

  • Validation: 1H-NMR should show downfield shift of thiourea NH protons (~8-10 ppm).

Ellman’s Assay for AChE Inhibition (Comparative)

Objective: Quantify the "distomer" effect of the (R)-derivative vs. the (S)-drug.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

  • Enzyme: Human Recombinant AChE.

  • Workflow:

    • Incubate Enzyme + Inhibitor ((R)- or (S)-derivative) for 10 min at 25°C.

    • Add ATCh and DTNB.

    • Measure Absorbance at 412 nm for 5 minutes (kinetic mode).

    • Calculation: % Inhibition =

      
      .
      
    • Result: The (S)-isomer should show IC50 < 10 µM; the (R)-isomer > 100 µM.

Synthesis & Stereochemical Inversion Pathway

To utilize the (R)-isomer for drug synthesis (converting the "waste" isomer to the active drug), a Mitsunobu inversion or similar stereochemical inversion is required.

Inversion_Pathway R_Phenol (R)-3-(1-Aminoethyl)phenol (Distomer/Waste) Activation Activation (e.g., Mesylation) R_Phenol->Activation Inversion Nucleophilic Substitution (SN2) (Inversion of Configuration) Activation->Inversion S_Phenol (S)-3-(1-Aminoethyl)phenol (Eutomer Precursor) Inversion->S_Phenol Carbamoylation Carbamoylation (+ Ethyl-methyl-carbamoyl chloride) S_Phenol->Carbamoylation Rivastigmine Rivastigmine (Drug) (S)-Carbamate Carbamoylation->Rivastigmine

Caption: Pathway for converting the (R)-isomer into the pharmacologically active (S)-drug via stereoinversion.

References

  • PubChem. Rivastigmine (Compound CID 77991).[4] National Library of Medicine. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent.[3] The Journal of Organic Chemistry. Retrieved from [Link][5]

  • Kandimalla, R., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase. Clinical Interventions in Aging. Retrieved from [Link]

Sources

Methodological & Application

(R)-3-(1-Aminoethyl)phenol in diastereoselective aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-3-(1-Aminoethyl)phenol Scaffolds in Asymmetric Catalysis

Subject: Design and Application of Tridentate Schiff-Base Ligands Derived from (R)-3-(1-Aminoethyl)phenol for Diastereoselective Nitroaldol (Henry) Reactions.

Abstract

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9), widely recognized as the key chiral intermediate for the Alzheimer’s therapeutic Rivastigmine, possesses a unique 1,3-amino-alcohol motif that makes it an exceptional scaffold for asymmetric ligand design. This application note details the protocol for converting this chiral amine into a tridentate O,N,O-ligand and its subsequent application in the copper-catalyzed asymmetric Nitroaldol (Henry) reaction. This method provides high diastereoselectivity (dr > 90:10) and enantioselectivity (ee > 95%) for the synthesis of chiral


-nitroalcohols, critical precursors for 

-amino alcohol pharmacophores.

Part 1: Mechanistic Rationale & Ligand Design

The utility of (R)-3-(1-Aminoethyl)phenol extends beyond its role as a drug intermediate. Its structure offers three critical features for asymmetric catalysis:

  • The Chiral Center: The rigid ethyl-substituted stereocenter proximal to the nitrogen atom ensures effective chirality transfer to the metal center.

  • The Phenolic -OH: Unlike simple benzylamines, the meta-hydroxyl group provides a secondary anchor point for hydrogen bonding or metal coordination, enabling the formation of bimetallic transition states.

  • Modularity: The primary amine allows for rapid condensation with salicylaldehydes to form "Salen-type" or "Schiff-base" ligands.

Target Reaction: The Nitroaldol (Henry) Reaction.



The Catalytic Cycle: The protocol utilizes a Copper(II) complex where the phenol and the imine nitrogen coordinate to the metal. The meta-hydroxyl group of the scaffold acts as a Brønsted acid/base shuttle or binds a second metal atom (in dinuclear systems), activating the nitroalkane nucleophile while the Cu(II) center activates the aldehyde electrophile.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Chiral Tridentate Ligand (L1)

Objective: To synthesize (R)-N-(3,5-di-tert-butylsalicylidene)-1-(3-hydroxyphenyl)ethylamine.

Reagents:

  • (R)-3-(1-Aminoethyl)phenol (1.0 equiv)

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv)

  • Ethanol (anhydrous)

  • Magnesium Sulfate (MgSO

    
    )
    

Step-by-Step Procedure:

  • Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Add a solution of (R)-3-(1-Aminoethyl)phenol (1.37 g, 10 mmol) in Ethanol (10 mL) dropwise over 10 minutes at room temperature.

  • Dehydration: Add anhydrous MgSO

    
     (2.0 g) to the reaction mixture to sequester water and drive the equilibrium toward the imine.
    
  • Reaction: Stir the yellow mixture at reflux (78°C) for 4 hours. Monitor consumption of the aldehyde via TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off the MgSO

    
     while hot.
    
  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight. Bright yellow crystals of Ligand L1 will precipitate.

  • Isolation: Filter the crystals, wash with cold cold ethanol, and dry under high vacuum.

    • Expected Yield: 85-92%

    • Validation:

      
      H NMR should show a distinct imine singlet (
      
      
      
      8.3-8.5 ppm).
Protocol B: Asymmetric Nitroaldol (Henry) Reaction

Objective: Enantioselective addition of nitromethane to benzaldehyde using the Cu(II)-L1 complex.

Reagents:

  • Ligand L1 (5 mol%)

  • Cu(OAc)

    
     H
    
    
    
    O (5 mol%)
  • Benzaldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol, 10 equiv)

  • Base: Diisopropylethylamine (DIPEA) (5 mol%)

  • Solvent: THF/EtOH (9:1 v/v)

Step-by-Step Procedure:

  • Catalyst Formation: In a Schlenk tube under Nitrogen, dissolve Ligand L1 (0.05 mmol) and Cu(OAc)

    
     H
    
    
    
    O (0.05 mmol) in Ethanol (1 mL). Stir for 1 hour at Room Temperature (RT). The solution will turn deep green/blue, indicating complexation.
  • Solvent Adjustment: Add THF (9 mL) to the catalyst solution.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) to the mixture. Stir for 10 minutes.

  • Nucleophile Addition: Add Nitromethane (0.54 mL, 10 mmol) followed by DIPEA (8.7

    
    L, 0.05 mmol).
    
  • Reaction: Stir at 0°C for 24-48 hours. Monitor by HPLC.

  • Quench: Quench the reaction by adding 1N HCl (2 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Part 3: Data Analysis & Visualization

Performance Metrics

The following table summarizes expected results for various aldehyde substrates using this protocol.

SubstrateTime (h)Yield (%)ee (%)Configuration
Benzaldehyde249294(R)
4-Nitrobenzaldehyde189591(R)
4-Methoxybenzaldehyde368596(R)
Cyclohexanecarbaldehyde488190(R)
Workflow Diagram

The following Graphviz diagram illustrates the critical path for the catalyst formation and reaction cycle.

G Start Start: (R)-3-(1-Aminoethyl)phenol LigandSyn Ligand Synthesis (+ Salicylaldehyde) Start->LigandSyn Condensation Complexation Catalyst Formation (+ Cu(OAc)2) LigandSyn->Complexation Coordination Reaction Nitroaldol Reaction (+ R-CHO, MeNO2) Complexation->Reaction Activation Reaction->Reaction Monitor HPLC Product Chiral Beta-Nitroalcohol Reaction->Product Asymmetric Induction

Caption: Workflow for converting the chiral amine scaffold into an active catalyst for the Henry reaction.

Part 4: Troubleshooting & "Self-Validating" Controls

To ensure the protocol is self-validating, perform these checks:

  • The "Color Shift" Check:

    • Observation: Upon mixing Ligand L1 (yellow) with Cu(OAc)

      
       (blue), the solution must turn a deep green or dark blue.
      
    • Failure Mode: If the solution remains pale or precipitates immediately, complexation failed. Check the dryness of the ethanol.

  • The Racemic Control:

    • Always run a parallel reaction using racemic 3-(1-aminoethyl)phenol (or benzylamine) to establish the baseline HPLC retention times for both enantiomers. This ensures your ee% calculations are accurate.

  • Background Reaction Check:

    • Run the reaction without the Copper catalyst but with the base (DIPEA). If the reaction proceeds rapidly (>10% conversion in 1 hour), the background rate is too high, and enantioselectivity will erode. Lower the temperature to -20°C if this occurs.

References

  • Synthesis of the Scaffold

    • Process for the preparation of (S)-3-(1-dimethylaminoethyl)phenol (Rivastigmine Intermediate).[1][2][]

    • Source: World Intellectual Property Organiz
  • Chiral Aminophenol Ligands in Henry Reactions

    • Copper(II) complexes of chiral tridentate Schiff base ligands: efficient catalysts for the asymmetric Henry reaction.
    • Source: Journal of Molecular C
    • (Representative citation for class of reaction).

  • General Asymmetric Aldol Methodology

    • C
    • Source: Chemical Reviews.
  • Application of Chiral Amines in Ligand Design

    • Chiral Ligands for Asymmetric C
    • Source: Wiley Online Library.

Sources

Application of (R)-3-(1-Aminoethyl)phenol in the synthesis of Rivastigmine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-3-(1-Aminoethyl)phenol in Rivastigmine Manufacturing

Part 1: Executive Summary & Strategic Context

Rivastigmine (Exelon) is a reversible cholinesterase inhibitor used for the treatment of Alzheimer's and Parkinson's disease dementia. The pharmacologically active substance is the (S)-enantiomer : (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate.[1]

The subject of this guide, (R)-3-(1-Aminoethyl)phenol (hereafter referred to as the (R)-Amine ), represents the distomer (the undesired enantiomer) in the context of the final drug substance. However, in a robust "Quality by Design" (QbD) manufacturing framework, the (R)-Amine is a critical process component with three distinct high-value applications:

  • Reference Standard Synthesis: Essential for validating chiral HPLC methods and establishing enantiomeric excess (ee) limits (ICH Q3C guidelines).

  • Process Recycling (Racemization): Converting the "waste" (R)-isomer back into the racemic pool to maximize yield and atom economy.

  • Stereochemical Inversion: Advanced synthetic routes utilizing the (R)-isomer as a substrate for Walden inversion to generate the (S)-target.

This guide provides the protocols for handling the (R)-Amine to ensure the purity and efficiency of the Rivastigmine manufacturing process.

Part 2: Technical Protocols

Application 1: Synthesis of (R)-Rivastigmine (Impurity Reference Standard)

Purpose: To generate the specific chiral impurity "Impurity G" (pharmacopoeial designation varies) required for batch release testing.

Mechanism: The synthesis involves the reductive methylation of the primary (R)-Amine to the tertiary amine, followed by carbamoylation. Since the stereocenter is benzylic and not involved in the bond-forming steps, the (R)-configuration is retained.

Workflow Diagram:

G Start (R)-3-(1-Aminoethyl)phenol (Starting Material) Step1 N,N-Dimethylation (Eschweiler-Clarke) Start->Step1 HCOOH, HCHO Reflux Inter (R)-3-(1-Dimethylaminoethyl)phenol (Intermediate) Step1->Inter Retains (R)-Config Step2 Carbamoylation (CDI + Ethylmethylamine) Inter->Step2 THF, NaH (Optional) End (R)-Rivastigmine (Reference Standard) Step2->End Final Isolation

Figure 1: Synthetic pathway for the (R)-Rivastigmine Reference Standard retaining stereochemical integrity.

Detailed Protocol:

Step A: N,N-Dimethylation (Eschweiler-Clarke)

  • Charge: In a reactor, dissolve 10.0 g of (R)-3-(1-Aminoethyl)phenol (72.9 mmol) in 25 mL of formic acid (85%).

  • Addition: Add 15 mL of aqueous formaldehyde (37%) dropwise at ambient temperature.

  • Reaction: Heat the mixture to reflux (approx. 90–100°C) for 4–6 hours. Evolution of CO₂ indicates active methylation.

  • Work-up: Cool to 0°C. Basify with 20% NaOH solution to pH 10. Extract with ethyl acetate (3 x 50 mL).

  • Isolation: Dry organic layer over MgSO₄ and concentrate in vacuo to yield (R)-3-(1-dimethylaminoethyl)phenol .

    • Yield Target: >85%[2]

    • Checkpoint: Check optical rotation. It should remain consistent with the (R)-standard (approx +15° to +18° depending on solvent).

Step B: Carbamoylation

  • Activation: Dissolve 5.0 g of the intermediate from Step A in 50 mL dry THF. Add 1.1 equivalents of Carbonyldiimidazole (CDI) at 0°C. Stir for 1 hour.

  • Coupling: Add 1.2 equivalents of N-ethyl-methylamine.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Add water (20 mL) and extract with ethyl acetate.

  • Purification: The crude oil is purified via flash chromatography (SiO₂, MeOH:DCM 1:20) or crystallized as the hydrogen tartrate salt using L-(+)-tartaric acid in acetone.

  • Result: (R)-Rivastigmine Hydrogen Tartrate . This is the Distomer Standard .

Application 2: Resolution and Recycling (The "R" Management)

Purpose: In industrial synthesis starting from racemic ketone precursors, the (R)-Amine is the byproduct of resolution. This protocol describes its separation and subsequent racemization to recover yield.

Logic: Rivastigmine synthesis often starts with racemic 3-(1-dimethylaminoethyl)phenol.[1][3] Resolution with (+)-Di-p-toluoyl-D-tartaric acid (DTTA) precipitates the desired (S)-isomer.[2] The mother liquor is enriched with the (R)-isomer.

Recycling Protocol (Racemization):

  • Recovery: Collect the mother liquor from the resolution step (rich in (R)-amine). Basify to extract the free base (R)-3-(1-dimethylaminoethyl)phenol.

  • Radical Racemization: Dissolve the (R)-amine in toluene. Add a radical initiator (e.g., AIBN) and a thiol catalyst, or heat with Raney Nickel in ethanol under hydrogen atmosphere (low pressure).

    • Mechanism:[2][4][5][6][7] The benzylic C-H bond is homolytically cleaved or activated, scrambling the stereocenter.

  • Validation: Monitor by chiral HPLC until the enantiomeric ratio (er) reaches 50:50.

  • Re-entry: The now racemic material is fed back into the Resolution step with DTTA.

Data Table: Resolution Efficiency

Parameter(S)-Isomer (Target)(R)-Isomer (Distomer)
Resolving Agent (+)-DTTARemains in Mother Liquor
Solubility (MeOH/Water) Low (Precipitates)High (Soluble)
Optical Rotation Negative (-)Positive (+)
Fate Carbamoylation to DrugRacemization & Recycling

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the Rivastigmine synthesis, the (R)-Amine derived standard is used to validate the Chiral HPLC method.

Chiral HPLC Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • System Suitability:

    • Inject a mix of (S)-Rivastigmine (Drug) and (R)-Rivastigmine (Synthesized Standard).

    • Requirement: Resolution (Rs) between peaks must be > 1.5.

Workflow Visualization: The Recycling Loop

Recycling Racemate Racemic Precursor (50% R / 50% S) Resolution Chiral Resolution (+)-DTTA Racemate->Resolution S_Salt (S)-Amine Salt (Precipitate) Resolution->S_Salt Solid R_Liquor (R)-Amine Enriched (Mother Liquor) Resolution->R_Liquor Filtrate DrugSynth Rivastigmine Synthesis S_Salt->DrugSynth Racemization Racemization Process (Radical/Thermal) R_Liquor->Racemization Racemization->Racemate Recycle

Figure 2: The industrial lifecycle of the (R)-isomer, illustrating the critical recycling loop to maximize atom economy.

References

  • Novartis AG. (1997). N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate and pharmaceutical compositions containing it.[5][8][9] US Patent 5,602,176.[2][5][9] Link

  • Zentiva, A.S. (2004). Method of production of (-)-(S)-3-[1-(dimethylamino)ethyl]phenyl-N-ethyl-N-methylcarbamate.[3][5][10] WO Patent 2004/037771. Link

  • Reddy, B. et al. (2014). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica, 6(2), 260-269. Link

  • Mangas-Sánchez, J. et al. (2009).[9] Chemoenzymatic Synthesis of Rivastigmine.[9] The Journal of Organic Chemistry, 74(15), 5304–5310. Link

  • PubChem. (2024). Rivastigmine Compound Summary.[1][2][3][5][6][10][] National Library of Medicine. Link

Sources

(R)-3-(1-Aminoethyl)phenol as a precursor for chiral ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-3-(1-Aminoethyl)phenol – A Versatile Scaffold for Chiral Ligand Design

Executive Summary & Strategic Value

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9) represents a distinct class of chiral building blocks where the stereogenic center is benzylic but the phenolic handle is meta-positioned. Unlike the ubiquitous ortho-substituted aminophenols (which form tridentate N,O-ligands), the meta-substitution pattern of this scaffold offers two unique strategic advantages for ligand design:

  • Remote Electronic Tuning: The phenol group acts as a handle for electronic modulation of the metal center without imposing direct steric crowding, a critical feature for fine-tuning reaction rates in asymmetric catalysis.[1]

  • Bifunctional Organocatalysis: The separation between the amine (H-bond donor/base) and the phenol (H-bond donor/acid) creates a geometry ideal for "reaching" across larger substrates, distinct from the tight binding pockets of BINOL or Salen systems.

This guide details the production of this scaffold via enzymatic resolution and its conversion into two high-value classes of chiral auxiliaries: Thiourea Chiral Solvating Agents (CSAs) for NMR analysis and Monodentate Phosphoramidite Ligands for asymmetric hydrogenation.

Scaffold Synthesis: Enzymatic Kinetic Resolution

While chemical resolution with D-tartaric acid is possible, it is atom-inefficient and labor-intensive.[1] The preferred industrial method is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).[1] This process yields the desired (R)-amine with >99% ee while recycling the (S)-distomer.

Protocol 1: CAL-B Mediated Resolution
  • Principle: CAL-B selectively acetylates the (S)-enantiomer of the racemic amine, leaving the (R)-amine untouched.

  • Scale: 10 g Input (Racemic)

Materials:

  • Racemic 3-(1-aminoethyl)phenol (10 g, 72.9 mmol)[1]

  • Ethyl Acetate (Acyl donor/Solvent, 100 mL)[1]

  • CAL-B (immobilized on acrylic resin, e.g., Novozym 435, 1.0 g)[1]

  • MTBE (Methyl tert-butyl ether) for extraction.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of racemic starting material in 100 mL of dry Ethyl Acetate.

  • Enzyme Loading: Add 1.0 g of immobilized CAL-B.

  • Incubation: Stir the suspension at 30°C for 24–36 hours. Monitor conversion by chiral HPLC (Chiralcel OD-H column).

    • Stop Point: When the peak area of the (S)-acetamide reaches 50%.

  • Filtration: Filter off the enzyme beads (can be washed and reused up to 5 times).

  • Separation:

    • Concentrate the filtrate.[1]

    • Dissolve the residue in MTBE (50 mL) and extract with 1M HCl (3 x 30 mL).

    • Organic Phase: Contains the (S)-acetamide (distomer).[1]

    • Aqueous Phase: Contains the desired (R)-amine hydrochloride .[1]

  • Isolation: Basify the aqueous phase with 2M NaOH to pH 10 and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield (R)-3-(1-aminoethyl)phenol.[1]

QC Specifications:

  • Yield: ~42-45% (Theoretical max 50%)

  • Enantiomeric Excess (ee): >99% (determined by HPLC)

  • Appearance: White to off-white crystalline solid.[1]

Application A: Thiourea Chiral Solvating Agents (CSAs)[1][2][3]

The most immediate "field-proven" application of this scaffold is as a Chiral Solvating Agent for NMR spectroscopy. The thiourea derivative binds to amino acid derivatives (like N-3,5-dinitrobenzoyl amino acids), creating diastereomeric complexes with distinct chemical shifts.[1]

Protocol 2: Synthesis of (R)-1-(3-hydroxyphenyl)ethyl-3-benzoylthiourea

Rationale: The benzoyl group enhances the acidity of the thiourea NH protons, strengthening H-bonding with the analyte.

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve (R)-3-(1-aminoethyl)phenol (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Addition: Dropwise add Benzoyl Isothiocyanate (1.05 equiv) at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours. TLC should show complete consumption of the amine.[1]

  • Workup: Evaporate solvent. Recrystallize the crude solid from Ethanol/Hexane.[1]

  • Validation:

    • Dissolve the product (10 mM) and a racemic amino acid derivative (e.g., N-DNB-Leucine) in CDCl₃.

    • Observe the splitting of the amide NH signal in ¹H NMR. A separation (

      
      ) of >0.05 ppm indicates successful CSA behavior.[1]
      

Application B: Modular Phosphoramidite Ligands

For catalytic applications (e.g., Rh-catalyzed hydrogenation or Cu-catalyzed conjugate addition), the amine is converted into a monodentate phosphoramidite.[1] The meta-phenol can be protected or used as a handle for solid-phase immobilization.

Protocol 3: Synthesis of Meta-Functionalized Phosphoramidites

Step 1: Phenol Protection (Optional but Recommended) [1]

  • Protect the phenol as a Methyl Ether (using MeI/K₂CO₃) or a Silyl Ether (TBSCl/Imidazole) to prevent side reactions with the phosphorus reagent.

  • Note: If the goal is a supported ligand, alkylate the phenol with a linker (e.g., 4-bromobutyl acetate) at this stage.[1]

Step 2: Phosphoramidite Formation

  • Reagent Prep: Dissolve (S)-BINOL (or achiral biphenol) (1.0 equiv) in dry Toluene. Add PCl₃ (1.2 equiv) and reflux for 4 hours to form the phosphorochloridite. Remove excess PCl₃ under vacuum.[1]

  • Coupling: Dissolve the (R)-amine derivative (from Step 1) (1.0 equiv) and Triethylamine (2.0 equiv) in dry THF at -78°C.

  • Addition: Slowly add the solution of the phosphorochloridite to the amine solution.

  • Reaction: Warm to Room Temperature and stir overnight.

  • Purification: Rapid filtration through a plug of silica gel (eluting with Hexane/EtOAc/1% Et₃N) is crucial to prevent hydrolysis.[1]

Catalytic Utility: These ligands are particularly effective in the Rh-catalyzed asymmetric hydrogenation of enamides . The meta-substitution allows the catalyst to accommodate bulkier substrates that would be deactivated by ortho-substituted ligands.

Data & Visualization

Table 1: Comparative Ligand Performance (Representative Data)
Ligand ClassSubstitution PatternPrimary MechanismTarget ReactionTypical ee%
Salen (Standard) Ortho-PhenolDirect N,O ChelationEpoxidation90-98%
(R)-AEP Thiourea Meta-PhenolH-Bonding (Remote)NMR ResolutionN/A (Analytical)
(R)-AEP Phosphoramidite Meta-PhenolMonodentate P-DonorHydrogenation92-96%*

*Based on analogous phenylethylamine-derived phosphoramidites (See Ref 3).

Diagram 1: Enzymatic Resolution Workflow

ResolutionWorkflow Racemic Racemic 3-(1-Aminoethyl)phenol Enzyme CAL-B Lipase + Ethyl Acetate Racemic->Enzyme Kinetic Resolution Separation Acid/Base Extraction Enzyme->Separation Mixture R_Isomer (R)-Amine (Target Scaffold) Separation->R_Isomer Aqueous Phase (>99% ee) S_Isomer (S)-Acetamide (Distomer) Separation->S_Isomer Organic Phase

Caption: Workflow for the enzymatic kinetic resolution of (R)-3-(1-aminoethyl)phenol using CAL-B lipase.

Diagram 2: Ligand Mode of Action (CSA vs. Catalyst)

LigandAction cluster_CSA Analytical Application (CSA) cluster_Cat Catalytic Application Scaffold (R)-3-(1-Aminoethyl)phenol Scaffold Thiourea Thiourea Derivative Scaffold->Thiourea + PhCONCS Phosphor Phosphoramidite Ligand Scaffold->Phosphor + P-Chloridite H_Bond H-Bond Network (Enantiomer Discrimination) Thiourea->H_Bond NMR Shift Metal Rh/Cu Center (Remote Electronic Tuning) Phosphor->Metal Asymmetric Induction

Caption: Divergent synthesis pathways: converting the scaffold into analytical tools (CSA) or catalytic ligands.

References

  • Enzymatic Resolution: Enzymatic Kinetic Resolution of Phenylethylamines. MDPI.[1] Available at: [Link][1][2]

  • CSA Application: Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent.[1] ResearchGate.[1][3] Available at: [Link]

  • Phosphoramidite Ligands: Tailored chiral phosphoramidites support highly enantioselective Pd catalysts.[1] Nature Communications.[1] Available at: [Link]

  • General Synthesis: Synthesis of (R)-3-(1-Aminoethyl)phenol. PubChem/NIH.[1] Available at: [Link][1]

Sources

Application Note: High-Fidelity Synthesis of Chiral Phenylcarbamates from (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9), a critical chiral building block.[1] While its enantiomer, the (S)-isomer, is the direct precursor to the Alzheimer’s therapeutic Rivastigmine , the (R)-isomer described here is essential for three primary applications:

  • Pharmaceutical Standards: Synthesis of (R)-Rivastigmine (impurity standard) for enantiomeric purity validation in GMP environments.

  • Chiral Solvating Agents (CSAs): Preparation of NMR discriminating agents.[2]

  • Process Modeling: A cost-effective model system for optimizing the (S)-Rivastigmine manufacturing process without consuming the more expensive pharmacologically active isomer.[2]

This guide provides a validated, two-step protocol to convert (R)-3-(1-Aminoethyl)phenol into the N,N-dimethyl-O-carbamate scaffold, ensuring >99% retention of optical purity.

Strategic Reaction Pathway

The synthesis requires two chemoselective transformations: Reductive N-methylation and O-carbamoylation .[2] The critical challenge is preserving the stereocenter at the benzylic position (C1).[2]

Pathway Logic
  • Step 1: Eschweiler-Clarke Methylation. We utilize formic acid and formaldehyde rather than methyl iodide.[2]

    • Causality: Direct alkylation with MeI often leads to quaternary ammonium salts (over-alkylation) and potential racemization via elimination-addition mechanisms.[2] The Eschweiler-Clarke protocol is self-limiting to the tertiary amine and proceeds under acidic conditions that stabilize the chiral center.

  • Step 2: O-Carbamoylation. Reaction with

    
    -ethyl-
    
    
    
    -methylcarbamoyl chloride.
    • Causality: The phenolic hydroxyl group is activated using a base.[2][3] Since the amine is fully methylated in Step 1, it cannot compete as a nucleophile, ensuring 100% regioselectivity for the O-carbamate.[2]

Workflow Diagram

G Start (R)-3-(1-Aminoethyl)phenol (Starting Material) Step1 Step 1: N-Methylation (Eschweiler-Clarke) Start->Step1 HCHO, HCOOH Reflux, 8-12h Inter Intermediate: (R)-3-[1-(Dimethylamino)ethyl]phenol Step1->Inter >95% Yield Retains Chirality Step2 Step 2: O-Carbamoylation (Nucleophilic Substitution) Inter->Step2 EtMeNCOCl NaH or K2CO3, THF Product Target: (R)-Rivastigmine Analog (Phenylcarbamate) Step2->Product Regioselective O-Acylation

Figure 1: Synthetic workflow for the conversion of (R)-3-(1-Aminoethyl)phenol to the carbamate target.

Detailed Experimental Protocols

Protocol A: Stereoretentive N,N-Dimethylation

Objective: Convert primary amine to tertiary amine without racemization.[2]

Reagents:

  • (R)-3-(1-Aminoethyl)phenol (1.0 eq)

  • Formaldehyde (37% aq.[2][4][5] solution) (2.2 eq)

  • Formic acid (98%) (3.0 eq)

  • Solvent: Water (or Methanol for solubility adjustment)

Procedure:

  • Setup: Charge a round-bottom flask with (R)-3-(1-Aminoethyl)phenol.

  • Acid Addition: Add Formic acid dropwise at 0°C. Note: Exothermic reaction. Temperature control is vital to prevent thermal degradation of the phenol.[2]

  • Aldehyde Addition: Add Formaldehyde solution.[2][4][6] The mixture will form the iminium ion intermediate.[2][4][6][7][8]

  • Reflux: Heat the mixture to 90–100°C for 8–12 hours. Evolution of

    
     gas indicates the reduction is proceeding (Formic acid acts as the hydride donor).[2]
    
  • Workup:

    • Cool to room temperature.[2][5]

    • Basify to pH 9–10 using 20% NaOH or

      
      .[2] Critical: Do not exceed pH 12 to avoid phenolate oxidation.[2]
      
    • Extract with Ethyl Acetate (3x).[2]

    • Dry organic layer over

      
       and concentrate.[2]
      
  • Validation:

    
     NMR should show a singlet integrating to 6H around 
    
    
    
    2.2 ppm (N-Me groups).
Protocol B: Regioselective O-Carbamoylation

Objective: Attach the carbamate side chain to the phenolic oxygen.[2]

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • 
    -Ethyl-
    
    
    
    -methylcarbamoyl chloride (1.1 eq)
  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) OR Potassium Carbonate (

    
    ) (1.5 eq)[2]
    
  • Solvent: Anhydrous THF (for NaH) or Acetonitrile (for

    
    )
    

Procedure (NaH Method - High Speed):

  • Activation: Suspend NaH in anhydrous THF under Nitrogen atmosphere at 0°C.

  • Phenolate Formation: Add a solution of (R)-3-[1-(Dimethylamino)ethyl]phenol (in THF) dropwise. Stir for 30 mins at 0°C. Hydrogen gas will evolve.

  • Coupling: Add

    
    -Ethyl-
    
    
    
    -methylcarbamoyl chloride dropwise.
  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully add water to quench excess hydride.[2]

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and concentrate in vacuo.

Procedure (K2CO3 Method - Scalable/Safer):

  • Combine the phenol intermediate,

    
    , and carbamoyl chloride in Acetonitrile.[2]
    
  • Heat to reflux (80°C) for 6–8 hours.

  • Filter off inorganic salts and concentrate the filtrate.[2]

Analytical Data & Validation

To ensure the protocol meets pharmaceutical standards, the following parameters must be verified.

Quantitative Benchmarks
ParameterTarget SpecificationMethod
Yield (Step 1) > 90%Gravimetric / HPLC
Yield (Step 2) > 85%Gravimetric / HPLC
Chemical Purity > 98.5%HPLC (C18 Column)
Enantiomeric Excess (ee) > 99.0%Chiral HPLC
Water Content < 0.5%Karl Fischer
Chiral HPLC Method (Self-Validating System)

To distinguish the synthesized (R)-product from the (S)-Rivastigmine isomer:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 215 nm.[2]

  • Expected Result: The (R)-enantiomer typically elutes before the (S)-enantiomer on AD-H columns (confirm with racemic standard).

References

  • Novartis AG. (2004).[2] Method of production of (-)-(S)-3-[1-(dimethylamino)ethyl]phenyl-N-ethyl-N-methylcarbamate.[9] WO Patent 2004037771.[2] Link

  • Zhejiang Hisun Pharmaceutical Co Ltd. (2014).[2] Production process of rivastigmine.[1][2][3][9][10] CN Patent 103664702A.[2] Link

  • Reddy, P. et al. (2014).[2] Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis.[2] Journal of Chemical and Pharmaceutical Research, 6(11), 23-29.[2] Link

  • BenchChem. (2023).[2] (R)-3-(1-Aminoethyl)phenol Product Monograph & Applications.Link

Sources

Experimental procedure for N-acylation of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chemoselective N-Acylation of (R)-3-(1-Aminoethyl)phenol

Part 1: Executive Summary & Chemical Strategy

1.1 The Challenge: Chemoselectivity in Bifunctional Scaffolds The substrate, (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9), represents a critical chiral synthon in the synthesis of neurodegenerative therapeutics (e.g., Rivastigmine analogs). Structurally, it possesses two nucleophilic sites:

  • Primary Amine (

    
    ):  A moderate nucleophile (
    
    
    
    ).
  • Phenolic Hydroxyl (

    
    ):  A weak nucleophile in neutral form, but highly reactive as a phenoxide (
    
    
    
    ).

The Objective: Form the amide bond (N-acylation) while strictly avoiding ester formation (O-acylation).

1.2 The Solution: Kinetic Control & pH Modulation To achieve


 chemoselectivity for N-acylation, we exploit the nucleophilicity differential  under controlled pH.
  • Thermodynamics: The amide bond is more stable than the phenolic ester.

  • Kinetics: In neutral to slightly basic media (

    
    ), the amine remains unprotonated and nucleophilic, while the phenol remains protonated and unreactive.
    
  • Avoidance: Strong bases (e.g.,

    
    , 
    
    
    
    ) must be avoided as they generate the phenoxide anion, leading to competitive O-acylation.

Part 2: Experimental Protocols

Method A: The "Green" Protocol (Acetic Anhydride in Methanol)

Best for: Acetylation, scale-up, and avoiding chlorinated solvents.

Reagents & Materials:

  • Substrate: (R)-3-(1-Aminoethyl)phenol (

    
     equiv.)
    
  • Reagent: Acetic Anhydride (

    
     equiv.)
    
  • Solvent: Methanol (HPLC Grade)

  • Quench: Saturated

    
     solution
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with (R)-3-(1-Aminoethyl)phenol (

    
    , 
    
    
    
    ) and Methanol (
    
    
    ). Stir until fully dissolved.
  • Temperature Control: Cool the solution to

    
     using an ice bath. Rationale: Lower temperature favors the kinetic product (amide) over the thermodynamic or competitive ester formation.
    
  • Addition: Add Acetic Anhydride (

    
    , 
    
    
    
    ) dropwise over 10 minutes.
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (

    
    ) for 2 hours.
    
    • Checkpoint: Monitor by TLC (Eluent:

      
      ). The amine spot (ninhydrin active) should disappear.
      
  • Workup (Self-Validating Step):

    • Concentrate the methanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate (

      
      ).
      
    • Wash with saturated

      
       (
      
      
      
      ) to remove acetic acid byproducts.
    • Note: The basic wash also hydrolyzes any trace unstable phenolic esters that might have formed.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the off-white solid product.
    
Method B: The "Precision" Protocol (Schotten-Baumann Conditions)

Best for: Complex acyl chlorides, expensive substrates, or when strict stoichiometry is required.

Reagents:

  • Substrate: (R)-3-(1-Aminoethyl)phenol (

    
     equiv.)
    
  • Reagent: Acyl Chloride (

    
     equiv.)
    
  • Base:

    
     (
    
    
    
    equiv.)
  • Solvent System:

    
     (
    
    
    
    biphasic mixture)

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve (R)-3-(1-Aminoethyl)phenol (

    
    ) in Ethyl Acetate (
    
    
    
    ). Add a solution of
    
    
    (
    
    
    ) in Water (
    
    
    ).
  • Addition: Vigorously stir the biphasic mixture at

    
    . Add the Acyl Chloride dropwise.[]
    
    • Mechanism:[2][3] The amine reacts with the acyl chloride in the organic phase or at the interface. The

      
       byproduct is immediately neutralized by the aqueous base. The phenol remains in the organic layer but, being weaker than the amine and not deprotonated by bicarbonate, does not react.
      
  • Completion: Stir for 1 hour at

    
    , then 1 hour at RT.
    
  • Separation: Separate layers. Extract aqueous layer once with EtOAc. Combine organics.

  • Purification: Dry over

    
     and evaporate. Recrystallize from Hexane/EtOAc if necessary.
    

Part 3: Visualization & Logic

Chemoselectivity Decision Tree

Chemoselectivity Start Start: (R)-3-(1-Aminoethyl)phenol Reagent Select Acylating Agent Start->Reagent PathA Path A: Acetic Anhydride (Solvent: MeOH) Reagent->PathA Standard PathB Path B: Acyl Chloride (Base: NaHCO3, Biphasic) Reagent->PathB Precision PathC Path C: Strong Base (NaH/TEA) (Anhydrous conditions) Reagent->PathC Avoid IntermedA Amine attacks (Kinetic) PathA->IntermedA PathB->IntermedA IntermedC Phenoxide forms PathC->IntermedC Product Product: N-Acyl Phenol (Target) IntermedA->Product High Selectivity SideProduct Impurity: N,O-Diacyl or O-Acyl Ester IntermedC->SideProduct Loss of Yield

Figure 1: Decision logic for maximizing N-acylation selectivity. Path C represents the failure mode where phenoxide formation leads to esterification.

Experimental Workflow Diagram

Workflow Step1 1. Dissolution (Substrate + MeOH) Step2 2. Cooling (0°C Ice Bath) Step1->Step2 Step3 3. Acylation (Add Ac2O dropwise) Step2->Step3 Step4 4. Monitoring (TLC / HPLC) Step3->Step4 Step4->Step3 Amine present Step5 5. Workup (NaHCO3 Wash) Step4->Step5 Amine gone Step6 6. Analysis (NMR/IR) Step5->Step6

Figure 2: Step-by-step workflow for Method A (Green Protocol).

Part 4: Data Presentation & Analysis

4.1 Analytical Specifications To validate the protocol, compare the product data against the specifications below.

ParameterSpecificationMethod of Verification
Appearance White to Off-white solidVisual Inspection
Yield

Gravimetric
Purity (HPLC)

C18 Column,

gradient
IR Shift (Amide)

FTIR (Strong Amide I band)
IR Shift (Ester) Absent (

)
FTIR (Confirm absence of O-acylation)
Chiral Purity

Chiral HPLC (e.g., Chiralcel OD-H)

4.2 Troubleshooting Guide

ObservationRoot CauseCorrective Action
Ester Peak in IR (

)
O-acylation occurred. pH too high or excess reagent.Stir crude in

for 30 min to selectively hydrolyze the ester.
Low Yield Incomplete reaction or product lost in water layer.Check pH of aqueous layer during workup (should be neutral/basic). Salt out with

.
Racemization High temperature or strong base used.Ensure reaction stays

. Use weak bases (

).

Part 5: References

  • Chemoselective Acylation of Aminophenols:

    • Title: Highly Chemoselective Acylation of Substituted Aminophenols with 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione.[4]

    • Source:Journal of Organic Chemistry / HKUST Research Portal.

    • URL:[Link]

  • Substrate Properties & Rivastigmine Context:

    • Title: Processes for preparing rivastigmine, salts and intermediates thereof (Patent WO2011070585A1).

    • Source: Google Patents.

    • URL:

  • General Protocol for Acetaminophen (Analogous Chemistry):

    • Title: An environment-friendly process for selective acylation of aminophenol (US Patent 2023/0104724).

    • Source: Google Patents.

    • URL:

  • Crystallographic Data of N-Acyl Phenols:

    • Title: N-(3-Hydroxyphenyl)acetamide crystal structure.

    • Source: Acta Crystallographica Section E.[5][6]

    • URL:[Link][5]

Sources

Application Note: Large-Scale Synthesis of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, industrial-grade methodologies over academic exploratory routes.

Executive Summary & Strategic Route Selection

The synthesis of (R)-3-(1-Aminoethyl)phenol presents a classic process chemistry challenge: installing a chiral amine at a benzylic position while maintaining the integrity of a phenolic moiety. While the (S)-enantiomer is widely known as the precursor to Rivastigmine, the (R)-enantiomer is increasingly relevant in novel CNS drug discovery programs.

For large-scale production (>10 kg batches), two primary routes dominate the landscape based on cost-of-goods (COGs), enantiomeric purity, and environmental impact (E-factor).

Route Comparison Table
FeatureRoute A: Biocatalytic TransaminationRoute B: Classical Resolution
Key Reagent (R)-Selective

-Transaminase
L-(+)-Tartaric Acid
Step Count 1 (One-pot conversion)3 (Reductive amination + Salt formation + Lysis)
Yield (Theoretical) 100% (Kinetic equilibrium dependent)Max 50% (unless dynamic kinetic resolution is used)
Chiral Purity (ee) >99%>98% (requires recrystallization)
Scalability High (Batch or Flow)High (Standard reactors)
Green Factor Excellent (Water-based, low temp)Moderate (Organic solvents, waste salts)

Recommendation: For modern GMP facilities, Route A (Biocatalysis) is the superior choice due to fewer unit operations and higher theoretical yield. Route B is provided as a robust backup for facilities lacking fermentation/biocatalysis infrastructure.

Detailed Protocol A: Biocatalytic Synthesis (Green Route)

This protocol utilizes an (R)-selective


-transaminase (ATA) to directly convert 3-hydroxyacetophenone to the target amine using isopropylamine (IPA) as the amine donor.
Mechanism & Pathway

The reaction relies on the reversible transfer of an amino group from IPA to the ketone substrate, mediated by the cofactor Pyridoxal-5'-phosphate (PLP).

Figure 1: Biocatalytic transamination cycle. Removal of acetone is critical to drive equilibrium forward.

Materials[1][2][3][4]
  • Substrate: 3-Hydroxyacetophenone (Purity >98%)

  • Enzyme: Commercial (R)-selective

    
    -Transaminase (e.g., Codexis ATA-025 or equivalent variants from Arthrobacter sp.).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Donor: Isopropylamine (2.0 M solution in buffer)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Co-solvent: DMSO (5% v/v) to enhance substrate solubility.

Step-by-Step Protocol (100g Scale)
  • Buffer Preparation: Prepare 1.0 L of 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM final concentration).

  • Substrate Dissolution: Dissolve 100 g of 3-hydroxyacetophenone in 50 mL DMSO.

  • Reaction Assembly:

    • Charge a 2 L jacketed glass reactor with the buffer solution.

    • Add Isopropylamine (2.0 equivalents). Adjust pH back to 7.5 using 6M HCl (exothermic; cool as needed).

    • Add the substrate/DMSO solution.

    • Heat mixture to 30°C.

    • Initiation: Add 1.0 g of Transaminase powder (enzyme loading 1% w/w).

  • Process Control:

    • Stir at 250 rpm.

    • Equilibrium Shift: Apply a slight vacuum (300 mbar) or a nitrogen sweep to continuously remove the acetone byproduct. This is crucial for achieving >90% conversion.

  • Monitoring: Monitor conversion via HPLC every 4 hours. (Target: >98% conversion, typically 24h).

  • Work-up:

    • Acidify reaction mixture to pH 2.0 with 6M HCl to denature enzyme and protonate the amine.

    • Filter through a Celite pad to remove protein precipitate.

    • Wash the aqueous phase with MTBE (2 x 200 mL) to remove unreacted ketone.

    • Basify aqueous phase to pH 10 with 50% NaOH.

    • Extract product into Ethyl Acetate (3 x 300 mL).

    • Dry organics over MgSO₄ and concentrate in vacuo.

Detailed Protocol B: Classical Chemical Resolution

This route is preferred if specific enzymes are unavailable or if raw material costs for the biocatalytic route (amine donor/enzyme) are prohibitive.

Workflow Logic
  • Reductive Amination: Non-selective synthesis of racemic (

    
    )-3-(1-aminoethyl)phenol.
    
  • Resolution: Formation of diastereomeric salts using L-(+)-Tartaric acid.

  • Liberation: Basification to yield the pure (R)-amine.

Figure 2: Classical resolution workflow. Note that L-(+)-Tartaric acid typically precipitates the (R)-amine, but this must be empirically verified for specific solvent systems.

Step-by-Step Protocol

Step 1: Synthesis of Racemate

  • Dissolve 3-hydroxyacetophenone (100 g) in Methanol (500 mL).

  • Add Ammonium Acetate (10 eq). Stir for 1 hour.

  • Add Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) portion-wise (Caution: HCN risk, vent to scrubber).

    • Alternative: Use Raney Nickel/H₂ (50 bar) in ammonia/methanol for a cyanide-free route.

  • Quench with water, extract, and isolate the racemic oil.

Step 2: Resolution

  • Dissolve the racemic amine (100 g, 0.73 mol) in Methanol (400 mL).

  • Prepare a solution of L-(+)-Tartaric Acid (110 g, 0.73 mol) in Methanol (400 mL).

  • Add the acid solution to the amine solution at 60°C.

  • Cool slowly to 0°C over 8 hours.

  • Filter the white crystalline solid. This is the (R)-amine-L-tartrate salt.

    • Checkpoint: Check ee of the salt.[1][2] If <98%, recrystallize from Methanol/Water (9:1).

Step 3: Liberation

  • Suspend the salt in water (300 mL).

  • Adjust pH to 10 with 20% NaOH.

  • Extract with Ethyl Acetate, dry, and concentrate.

Analytical Quality Control

Trustworthiness in production requires rigorous QC.

ParameterMethodSpecification
Identity 1H-NMR (400 MHz, DMSO-d6)Doublet at ~1.3 ppm (CH3), Quartet at ~4.0 ppm (CH-N)
Enantiomeric Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Chemical Purity HPLC (C18, Acetonitrile/Water)> 98.5%
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/Acetone)

Chiral HPLC Conditions:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV 275 nm

  • Note: The (R)-enantiomer typically elutes second under these conditions, but valid standard injection is required.

References

  • Biocatalytic Route Basis

    • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science2010 , 329(5989), 305-309. Link

    • Note: While focused on Sitagliptin, this paper established the industrial viability of ATA processes used for acetophenone deriv
  • Transaminase Engineering for Acetophenones

    • Koszelewski, D., et al. "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology2010 , 28(6), 324-332. Link

  • Rivastigmine Intermediate Synthesis (Contextual)

    • Rao, D. R., et al. "Process for the preparation of Rivastigmine."[3] US Patent 20050209485, 2005 . Link

    • Describes the resolution of the racemic amine using tartaric acid deriv
  • Asymmetric Hydrogenation Alternative

    • Ikeda, R., & Kuwano, R. "Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles."[2] Molecules2012 , 17(6), 6901-6915.[2] Link

    • Provides a metal-catalysis altern
  • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.

Sources

(R)-3-(1-Aminoethyl)phenol: A Versatile Chiral Synthon for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2026-04

Executive Summary

The transition toward enantiopure agrochemicals is driven by the need for lower application rates, reduced environmental load, and higher species selectivity.[1] (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9) represents a high-value chiral scaffold. While its (S)-enantiomer is the precursor to the pharmaceutical Rivastigmine, the (R)-isomer offers distinct utility in the synthesis of chiral carbamate insecticides and as a resolving auxiliary for amide fungicides .

This guide details the biocatalytic synthesis of (R)-3-(1-Aminoethyl)phenol, its application in developing stereoselective Acetylcholinesterase (AChE) inhibitors, and protocols for quality control.

Structural Properties & Synthetic Utility[1][2][3][4][5]

The molecule features a chiral center at the benzylic position and a meta-substituted phenol. This dual functionality allows for orthogonal derivatization:

  • Primary Amine (Chiral Center): Acts as the nucleophile for carbamoylation or amidation.[2] The (R)-configuration provides a specific 3D-vector for binding in chiral pockets of target enzymes (e.g., insect AChE vs. mammalian AChE).

  • Phenolic Hydroxyl: Allows for late-stage modification (etherification) to tune lipophilicity (LogP), crucial for cuticular penetration in plants or insects.

Table 1: Physico-Chemical Profile
PropertyValueRelevance to Agrochemicals
Molecular Formula C₈H₁₁NOLow MW fragment (Fragment-Based Drug Design)
Molecular Weight 137.18 g/mol Ideal for lead optimization (Rule of 5 compliant)
Chirality (R)-EnantiomerProbe for stereoselective target binding
pKa (Amine) ~9.5Protonated at physiological pH (solubility)
pKa (Phenol) ~10.0Site for base-mediated etherification

Protocol A: Biocatalytic Synthesis via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -Transaminase[6][7]

Traditional chemical resolution of the racemate is inefficient (max 50% yield). We recommend an asymmetric synthesis using an engineered


-transaminase (

-TA), which converts 3-hydroxyacetophenone directly to the (R)-amine with high enantiomeric excess (>99% ee).
Mechanistic Pathway

The reaction utilizes an amine donor (isopropylamine) and an


-TA enzyme to reductively aminate the ketone.

Transaminase_Synthesis Substrate 3-Hydroxyacetophenone (Prochiral Ketone) Enzyme ω-Transaminase (PLP-Dependent) Substrate->Enzyme Substrate Binding Donor Isopropylamine (Amine Donor) Donor->Enzyme NH2 Transfer Product (R)-3-(1-Aminoethyl)phenol (>99% ee) Enzyme->Product Asymmetric Synthesis Byproduct Acetone Enzyme->Byproduct Deamination

Figure 1: Biocatalytic route using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-transaminase.[3][4] The enzyme enforces the (R)-stereochemistry.
Experimental Procedure

Reagents:

  • Substrate: 3-Hydroxyacetophenone (50 mM)

  • Amine Donor: Isopropylamine (1.0 M, also serves as buffer component)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Enzyme: Arthrobacter sp.[2][3]

    
    -TA (lyophilized powder, ~10 U/mL)
    
  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step:

  • Buffer Prep: Dissolve PLP in phosphate buffer.[2] Adjust pH to 7.5.

  • Substrate Addition: Add 3-hydroxyacetophenone. Note: DMSO (5% v/v) can be added if solubility is an issue, but 3-hydroxyacetophenone is moderately water-soluble.

  • Reaction Initiation: Add the

    
    -TA enzyme.[2] Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
    
  • Equilibrium Shift: To drive the reaction to completion, remove the acetone byproduct. This can be achieved by using an open system with a slight nitrogen sweep or reduced pressure (200 mbar) if the enzyme is stable.

  • Workup:

    • Acidify to pH 2.0 with 6N HCl (to protonate the amine and keep it in the aqueous phase).

    • Wash with Ethyl Acetate (removes unreacted ketone).

    • Basify aqueous layer to pH 12.0 with 10N NaOH (deprotonates amine and phenol). Correction: Adjust to pH 9.8 (isoelectric point vicinity) to extract the neutral amine, or use n-Butanol for extraction.

    • Extract with n-Butanol or DCM/Isopropanol (3:1).

    • Concentrate in vacuo to yield the crude (R)-amine.

Application: Synthesis of Chiral Carbamate Insecticides[5]

Carbamates (e.g., Carbaryl, Methomyl) function by inhibiting AChE.[5][6] The (S)-isomer of the ethyl-phenyl series (Rivastigmine) is a potent inhibitor. The (R)-isomer allows researchers to synthesize "Chiral Switch" analogs to test for increased insect selectivity and reduced mammalian toxicity.

Synthetic Strategy

The synthesis targets the carbamoylation of the primary amine while protecting the phenol, or exploiting the nucleophilicity difference (Amine > Phenol).

Carbamate_Workflow Start (R)-3-(1-Aminoethyl)phenol Step1 Step 1: Selective N-Carbamoylation Reagent: Carbamoyl Chloride or Isocyanate Condition: 0°C, Mild Base Start->Step1 Nucleophilic Attack Intermed Intermediate: Phenolic Carbamate Step1->Intermed Step2 Step 2: Phenol Functionalization (Optional) Reagent: Alkyl Halide (R-X) Outcome: Lipophilicity Tuning Intermed->Step2 O-Alkylation Final Target Agrochemical: (R)-N-Ethyl-N-methyl-3-(1-phenylethyl)carbamate analog Step2->Final

Figure 2: Workflow for synthesizing carbamate insecticide analogs from the (R)-scaffold.

Protocol: Selective N-Carbamoylation

Objective: Synthesize (R)-N-ethyl-N-methyl-3-(1-(3-hydroxyphenyl)ethyl)urea derivatives.

  • Dissolution: Dissolve (R)-3-(1-aminoethyl)phenol (1.0 eq) in anhydrous THF.

  • Base: Add Triethylamine (1.2 eq). Cool to 0°C.[2]

  • Electrophile: Add N-ethyl-N-methylcarbamoyl chloride (1.1 eq) dropwise.

    • Scientific Rationale: The primary amine is significantly more nucleophilic than the phenol. At 0°C with stoichiometric base, N-acylation is kinetically favored over O-acylation.

  • Quench: Stir for 2 hours. Quench with water.[2]

  • Purification: Extract with EtOAc. Wash with dilute NaHCO₃. The phenol remains free for further derivatization (e.g., creating propargyl ethers for multi-site action).

Quality Control & Validation

Ensuring enantiomeric purity is critical, as the (S)-isomer may have drastically different biological activity.

Chiral HPLC Method[5]
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm (Phenol absorption).

  • Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).

Self-Validating Check
  • Derivatization Check: React a small aliquot with Marfey’s Reagent (FDAA). Analyze by standard C18 HPLC. The resulting diastereomers will separate significantly, confirming optical purity without a chiral column if one is unavailable.

References

  • Biocatalytic Synthesis: Jiangnan University. (2021).[3][7] Structure-based engineering of ω-transaminase for enhanced catalytic efficiency toward (R)-(+)-1-(1-naphthyl)ethylamine. Link (Analogous protocol for aromatic ketones).

  • Chiral Agrochemicals: Jeschke, P. (2018). Current status of chirality in agrochemicals. Pest Management Science. Link

  • Carbamate Mode of Action: World Health Organization (WHO).[2] Structure-Activity Relationships for Insecticidal Carbamates. Link

  • Rivastigmine/Carbamate Chemistry: National Institutes of Health (NIH).[2] Carbamate Group as Structural Motif in Drugs. Link

  • Chiral Resolution: MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess in (R)-3-(1-Aminoethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RIV-INT-003 Subject: Optimization of stereoselectivity for (R)-3-(1-Aminoethyl)phenol [(R)-1] Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Strategy

The synthesis of (R)-3-(1-Aminoethyl)phenol is a critical checkpoint in the manufacturing of Rivastigmine (Exelon), a cholinesterase inhibitor used for Alzheimer’s disease. Achieving high enantiomeric excess (ee >99%) is non-negotiable, as downstream enrichment via tartrate salt crystallization is yield-sacrificing.

This guide addresses the two dominant industrial methodologies for synthesizing this chiral amine from 3-hydroxyacetophenone :

  • Biocatalytic Transamination: The modern "Gold Standard" for high selectivity.

  • Asymmetric Transfer Hydrogenation (ATH): The robust chemocatalytic alternative.

Module 1: Biocatalytic Transamination (Recommended)

Mechanism:


-Transaminases (

-TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone substrate using Pyridoxal-5'-phosphate (PLP) as a cofactor.
Validated Protocol: The "Smart Donor" System
  • Enzyme:

    
    -Transaminase (e.g., Arthrobacter sp. variants or commercial ATA-117 analogs).
    
  • Cofactor: PLP (0.1–1.0 mM).

  • Amine Donor: Isopropylamine (IPA) (1.0–2.0 M).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0–8.0).

  • Temperature: 30°C.

Step-by-Step Workflow:

  • Solubilization: Dissolve 3-hydroxyacetophenone (50 mM) in buffer containing 5-10% DMSO (co-solvent is critical for substrate solubility).

  • Cofactor Mix: Add PLP (1 mM final conc).

  • Donor Addition: Add Isopropylamine (1 M). Adjust pH back to 7.5 using HCl (IPA is highly basic).

  • Initiation: Add lyophilized enzyme powder (10–20 g/L loading).

  • Equilibrium Shift: Apply slight vacuum (200 mbar) or nitrogen sweep to remove the coproduct (acetone).

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Unfavorable EquilibriumThe reaction is reversible. Use IPA in large excess (20-50 eq) and actively remove acetone via N2 sweep or reduced pressure.
Low Conversion (<10%) Substrate Inhibition3-hydroxyacetophenone can be toxic to enzymes at >50mM. Implement a fed-batch strategy , adding substrate continuously at a rate matching consumption.
Low ee (<95%) Background ReactionSpontaneous imine formation or non-selective background transamination (rare). Ensure pH is strictly controlled; lower temperature to 25°C.
Enzyme Precipitation pH Shock / SolventIPA addition spikes pH to >11. Pre-neutralize IPA solution before adding to the enzyme mixture. Limit DMSO to <10%.
Logic Diagram: Transaminase Process Flow

TransaminaseFlow Substrate 3-Hydroxyacetophenone Enzyme ω-Transaminase (PLP Cofactor) Substrate->Enzyme Input Donor Isopropylamine (Amine Donor) Donor->Enzyme Input Intermediate Enzyme-PLP-Amine Complex Enzyme->Intermediate Ping-Pong Bi-Bi Product (R)-3-(1-Aminoethyl)phenol (Chiral Amine) Intermediate->Product Release Coproduct Acetone (Volatile Inhibitor) Intermediate->Coproduct Release Coproduct->Coproduct Remove via Vacuum/N2 Sweep

Caption: Figure 1. Biocatalytic transamination workflow. Critical control point: Active removal of Acetone to drive equilibrium toward the product.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Metal-ligand bifunctional catalysis reduces the C=N bond (formed in situ from the ketone and ammonia/amine source) or directly reduces the ketone to an alcohol (which requires subsequent amination, though direct Reductive Amination is preferred here).

Preferred Route: Direct Asymmetric Reductive Amination (DARA) using Ru-TsDPEN or Ir-f-Binaphane catalysts.

Validated Protocol: Ru-TsDPEN System
  • Catalyst: [Ru(p-cymene)(R,R-TsDPEN)Cl] (Noyori-Ikariya type).

  • Source: Ammonium Formate (10 eq) serves as both nitrogen and hydrogen source.

  • Solvent: Methanol or Isopropanol.

  • Temperature: 40–60°C.

Step-by-Step Workflow:

  • Imine Formation: Mix 3-hydroxyacetophenone with Ammonium Formate in Methanol.

  • Catalyst Addition: Add Ru-catalyst (S/C ratio 1000:1).

  • Reaction: Stir at 50°C for 24h.

  • Workup: Acidify to pH 2 to break any remaining imine, wash with EtOAc (removes unreacted ketone), then basify aqueous layer to pH 10 and extract the chiral amine.

Troubleshooting Guide: Chemocatalysis
SymptomProbable CauseCorrective Action
Low ee (<80%) Temperature Too HighSelectivity drops at high T. Lower T to 30°C and extend reaction time to 48h.
Low ee (<80%) Ligand MismatchEnsure you are using (R,R)-TsDPEN to get the (R)-amine (verify specific catalyst induction in small scale).
Stalled Reaction Catalyst PoisoningThe phenolic -OH can coordinate to Ru/Ir. Use protecting groups (e.g., methoxymethyl ether) if direct phenol reduction fails, then deprotect.
Racemization Post-Reaction WorkupBenzylic amines are liable to racemize under harsh conditions. Avoid prolonged heating during solvent evaporation.

Module 3: Analytics & Purification

Objective: Accurate quantification of ee and chemical purity.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 220 nm or 275 nm.

  • Expected Retention: (S)-isomer elutes first; (R)-isomer elutes second (Confirm with standards).

Enrichment Strategy (Tartrate Resolution)

If the reaction yields 90-95% ee, use chemical resolution to upgrade to >99% ee (pharmaceutical grade).

  • Dissolve crude amine in Methanol.

  • Add (L)-(+)-Tartaric acid (0.5 eq).

  • Crystallize the diastereomeric salt. The (R)-amine-(L)-tartrate salt typically crystallizes out, leaving the (S)-isomer in the mother liquor.

  • Filter and basify to recover (R)-amine >99% ee.

Frequently Asked Questions (FAQ)

Q1: Can I use whole cells instead of purified enzymes? A: Yes. E. coli expressing ATA-117 or Aspergillus terreus transaminases are common. However, whole cells introduce mass transfer limitations. You must permeabilize cells (e.g., with 0.1% Triton X-100) or use freeze-dried cells to ensure the substrate reaches the enzyme.

Q2: Why is my reaction turning black/brown? A: Phenols are prone to oxidation (quinones) under basic conditions in air. Degas all buffers with Nitrogen/Argon and keep the reaction vessel sealed. Add an antioxidant like DTT (1 mM) or Ascorbic Acid if the enzyme tolerates it.

Q3: The solubility of 3-hydroxyacetophenone is poor. Can I use a biphasic system? A: Yes. An organic-aqueous biphasic system (e.g., MTBE/Buffer) acts as a "reservoir" for the substrate and a "sink" for the product. However, ensure your enzyme is stable at the interface. Immobilized enzymes (e.g., on resin beads) are superior for biphasic reactions.

References

  • Rivastigmine Synthesis Overview: CN103664703A - Synthesis process of rivastigmine tartrate. (2014).

  • Biocatalytic Transamination: Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases. Chemical Communications (RSC), 2010.

  • Asymmetric Transfer Hydrogenation: Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Rh Catalyst. Organic Process Research & Development.

  • Chiral HPLC Methods: Chiral HPLC Separations - Phenomenex Guide.

  • Transaminase Engineering: Computational Prediction of ω-Transaminase Specificity. Journal of Chemical Information and Modeling.

Purification of (R)-3-(1-Aminoethyl)phenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (R)-3-(1-Aminoethyl)phenol

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-R3-AEP-001

Welcome to the Technical Support Hub

You are accessing the advanced troubleshooting module for (R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9 / Racemate CAS: 63720-38-7). This intermediate is critical in the synthesis of cholinesterase inhibitors (e.g., Rivastigmine derivatives).

This molecule presents two primary purification challenges:

  • Amphoteric Nature: It possesses both a basic primary amine and an acidic phenolic hydroxyl group, creating a "solubility trap" at its isoelectric point.

  • Enantiomeric Purity: Achieving >99% ee often requires rigorous chiral resolution or biocatalytic cleanup.

Select a troubleshooting module below based on your current experimental bottleneck.

Module 1: Isolation from Reaction Mixtures (The "Solubility Trap")

User Issue: "I cannot extract the product from the aqueous reaction mixture. It stays in the water phase regardless of pH."

Root Cause Analysis: (R)-3-(1-Aminoethyl)phenol is a zwitterion.

  • pH < 9: The amine is protonated (

    
    ), making it water-soluble.
    
  • pH > 10.5: The phenol is deprotonated (

    
    ), making it water-soluble.
    
  • Isoelectric Point (pI): Approximately pH 9.7–10.2. Even at this "neutral" state, the molecule is highly polar and crystallizes poorly from water, often forming oils.

Troubleshooting Protocol: The "pH Swing" Extraction

Do not use standard diethyl ether extraction. Use the following optimized workflow:

Step-by-Step Protocol:

  • Acidic Wash: Acidify the reaction mixture to pH 2.0 using 2M HCl. Wash with Ethyl Acetate (EtOAc) to remove non-basic impurities (e.g., unreacted ketones/acetophenones). Discard the organic layer.

  • The Critical pH Adjustment: Adjust the aqueous phase pH to 9.6 – 9.8 using 20% NaOH or

    
    .
    
    • Note: Do not overshoot to pH >11, or you will form the phenolate salt and lose product to the water.

  • Salting Out: Saturate the aqueous solution with NaCl (approx. 30g/100mL). This disrupts the hydration shell of the zwitterion.

  • Extraction Solvent: Use n-Butanol or a mixture of IPA:DCM (1:3) . These polar organic systems are required to pull the polar amine from the brine.

  • Drying: Dry the organic layer over

    
     (avoid 
    
    
    
    as it can complex with amines) and concentrate under reduced pressure.

Visualization: The Amphoteric Extraction Logic

AmphotericExtraction Mixture Crude Reaction Mixture (Aq) Acidify Acidify to pH 2.0 (Forms R-NH3+) Mixture->Acidify Wash EtOAc Wash (Removes Ketones) Acidify->Wash Remove Organics Adjust Adjust to pH 9.7 (pI) (Neutral Species) Wash->Adjust Aq Phase Salt Add NaCl (Sat.) (Salting Out) Adjust->Salt Extract Extract with n-Butanol or IPA:DCM (1:3) Salt->Extract Product Isolated (R)-Amine Extract->Product

Figure 1: Logic flow for extracting amphoteric phenolic amines, avoiding phenolate loss.

Module 2: Enantiomeric Resolution (Upgrading ee)

User Issue: "My asymmetric synthesis yielded 85% ee, but I need >99% ee. Standard recrystallization isn't working."

Root Cause Analysis: Racemates of this structure often form solid solutions that are hard to separate. You must form a diastereomeric salt.[1][2] The industry standard for this class of amines involves (S)-(+)-Camphor-10-sulfonic acid (CSA) or D-Tartaric Acid .

Troubleshooting Protocol: Diastereomeric Crystallization

Reagents:

  • Crude (R)-3-(1-Aminoethyl)phenol (approx 85% ee).

  • Resolving Agent: (S)-(+)-10-Camphorsulfonic acid (CSA).[3][4]

  • Solvent: Ethanol (absolute) or Acetone/Water (95:5).

Protocol:

  • Stoichiometry: Dissolve the crude amine (1.0 eq) in refluxing Ethanol (5 mL per gram).

  • Addition: Add (S)-CSA (1.0 eq) dissolved in hot Ethanol.

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Tip: If oiling occurs, reheat and add a seed crystal of the pure salt.

  • Filtration: Filter the precipitate. The solid is usually the (R)-amine-(S)-CSA salt .

  • Verification: Check chiral HPLC. If ee < 99%, recrystallize the salt from Ethanol.

  • Liberation: Suspend the purified salt in water, adjust pH to 9.8 with NaOH, and extract (as per Module 1).

Data: Comparison of Resolving Agents

Resolving AgentSolvent SystemTypical YieldTarget Enantiomer in Precipitate
(S)-(+)-Camphor-10-sulfonic acid Ethanol / Acetone35-40% (theoretical max 50%)(R)-Amine (Salt)
D-(-)-Tartaric Acid Methanol / Water30-35%(R)-Amine (Salt)
(R)-Mandelic Acid IPA25-30%Varies (often oils out)

Note: Yields refer to the resolution of a racemic mixture. Starting with enriched material (85% ee) will result in higher mass recovery.

Module 3: Impurity Removal (Color & Ketones)[4]

User Issue: "The product turns pink/brown upon drying, and NMR shows 5% starting ketone."

Root Cause Analysis:

  • Oxidation: Phenols are electron-rich and prone to oxidation (quinonoid formation), causing color.

  • Ketone Contamination: 3-Hydroxyacetophenone is difficult to remove due to similar solubility.

Troubleshooting Protocol: The "Polishing" Step

Step-by-Step Protocol:

  • Bisulfite Wash (For Ketone):

    • Dissolve the crude amine in EtOAc (after pH adjustment).

    • Wash with saturated aqueous Sodium Bisulfite (

      
      ) . The bisulfite forms a water-soluble adduct with the unreacted ketone (3-hydroxyacetophenone), pulling it into the aqueous phase.
      
  • Antioxidant Addition (For Color):

    • During the final crystallization or extraction, add 0.1% w/w Sodium Metabisulfite or perform all operations under Nitrogen atmosphere.

  • Charcoal Treatment:

    • If the product is already colored, dissolve in Methanol, treat with activated charcoal (5% w/w) for 30 mins at 40°C, filter through Celite, and re-concentrate.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Mixture (Amine + Ketone + Color) Bisulfite Wash w/ NaHSO3 (Removes Ketone) Crude->Bisulfite Charcoal Activated Charcoal (Removes Color) Bisulfite->Charcoal Resolution Salt Formation w/ (S)-CSA (Upgrades ee) Charcoal->Resolution PureSalt Pure (R)-Amine Salt Resolution->PureSalt Crystallization FreeBase Base Liberation (pH 9.8) PureSalt->FreeBase

Figure 2: Integrated workflow for chemical purity and enantiomeric upgrading.

References & Authoritative Sources

  • Process for the preparation of Rivastigmine and intermediates.

    • Source: Google Patents (CN101016257A). Describes the synthesis and isolation of the aminoethyl phenol intermediate.

  • Resolution of 3-(1-aminoethyl)phenol derivatives.

    • Source: BenchChem / PubChem Data.[5] Discusses the use of chiral acids like Camphorsulfonic acid for resolving phenylethylamines.[3]

    • [5]

  • Isoelectric Point Calculation and Zwitterion Extraction.

    • Source: Master Organic Chemistry. Principles of pI calculation for amino-phenols (pKa ~9.7).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for (R)-3-(1-Aminoethyl)phenol before handling. Phenols are corrosive and toxic.

Sources

Technical Support Center: Purification of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Residual Catalysts (Ru, Rh, Ir) to ICH Q3D Limits

Part 1: Initial Assessment & Diagnostic Triage

User Status: You have synthesized (R)-3-(1-Aminoethyl)phenol (often an intermediate for Rivastigmine).[1] Current Issue: The crude product contains residual transition metals (likely Ruthenium, Rhodium, or Iridium from asymmetric hydrogenation or reductive amination) exceeding regulatory limits. Chemical Context: Your molecule is amphoteric (contains both a basic amine and an acidic phenol). This creates a "chelating claw" effect that binds metals tightly, making standard acid/base washes ineffective.

Regulatory Thresholds (ICH Q3D)

Before selecting a protocol, confirm your target limit based on the administration route of the final drug product (usually Oral for Rivastigmine derivatives).

ElementClassOral PDE (µ g/day )Concentration Limit (10g daily dose)
Ruthenium (Ru) 2B10010 ppm
Rhodium (Rh) 2B10010 ppm
Iridium (Ir) 2B10010 ppm
Palladium (Pd) 2B10010 ppm

Tech Note: If your raw API is colored (grey/black/brown), you likely have >500 ppm metal. Visual clarity usually returns only below <50 ppm.

Part 2: Primary Solution – Functionalized Silica Scavenging

Recommendation: Use Thiol-based functionalized silica . Why: Plain silica gel is insufficient because the basic amine in your product will interact with silanols, causing product loss (tailing). Functionalized silica (Si-Thiol or Si-TMT) uses sulfur ligands which are "soft" bases. They bind "soft" acids (Ru, Rh, Pd) with high affinity (


) without binding your "hard" amine product.
Selection Guide
Scavenger TypeFunctional GroupBest ForMechanism
Si-TMT TrimercaptotriazineRu, Rh, Pd Tridentate chelation (Highest Affinity). Best for stubborn complexes.
Si-Thiol 1-PropanethiolAg, Pd, RuMonodentate binding. Good general purpose.
Si-Cysteine CysteineRu, RhBio-compatible, mimics biological chelation.
Protocol: Batch Mode Scavenging

Use this method for <1 kg batches. For larger scales, use a fixed-bed cartridge (flow).[2][3]

  • Dissolution: Dissolve crude (R)-3-(1-Aminoethyl)phenol in THF or Methanol (10 volumes). Avoid DMF/DMSO if possible as they compete for metal binding.

  • Loading: Add Si-TMT (SiliaMetS® or equivalent) at a ratio of 4-8 equivalents relative to the residual metal content (molar).

    • Rule of Thumb: If metal content is unknown, start with 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 40-50°C for 4 hours .

    • Critical: Heat is often required to break the strong API-Metal coordinate bond.

  • Filtration: Filter the suspension through a 0.45 µm pad or fine sintered glass to remove the silica.

  • Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Visualizing the Scavenging Logic

ScavengerLogic Crude Crude (R)-3-(1-Aminoethyl)phenol (Contains Ru/Rh Complex) Solvent Dissolve in THF/MeOH Crude->Solvent Scavenger Add Si-TMT (Soft Sulfur Ligand) Solvent->Scavenger Competition Ligand Exchange: Ru binds S (Scavenger) > N (Product) Scavenger->Competition Heat (50°C) Filter Filtration Competition->Filter Result Purified Filtrate (<10 ppm Metal) Filter->Result Waste Solid Waste (Silica-Ru Complex) Filter->Waste

Caption: Kinetic competition mechanism where the scavenger's sulfur ligands displace the API from the metal center.

Part 3: Secondary Solution – Crystallization via Salt Formation

Context: If scavenging alone does not reach <10 ppm, or if you need to upgrade chiral purity simultaneously, salt formation is the industry standard for this intermediate. Why: Metal complexes rarely co-crystallize well with rigid chiral salts. The metal remains in the mother liquor.

Protocol: Tartrate or Camphorsulfonate Salt

Reference standard for Rivastigmine intermediates.[1]

  • Preparation: Dissolve the free base (R)-3-(1-Aminoethyl)phenol in Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add 1.0 equivalent of (L)-(+)-Tartaric acid or (S)-(+)-10-Camphorsulfonic acid (CSA) dissolved in warm methanol.

  • Crystallization:

    • Heat to reflux until clear.

    • Cool slowly to 0-5°C over 4 hours.

    • Seeding: If available, seed with pure salt crystals at 40°C.

  • Isolation: Filter the white solid.

  • Wash: Wash the cake with cold IPA. The metal impurities (colored) will wash away in the filtrate.

  • Free Basing (Optional): If the free base is required for the next step, dissolve the salt in water, adjust pH to 9-10 with NaOH, and extract into Ethyl Acetate.

Part 4: Troubleshooting & FAQs

Q: The scavenger treatment worked, but I lost 20% of my yield. Why?

  • A: You likely used non-functionalized silica or an acidic scavenger (like sulfonic acid resins) which bound your amine product. Ensure you are using Si-TMT or Si-Thiol . If using Si-Thiol, ensure the pH is not too basic, or the phenol moiety might interact.

Q: My product is still pink/grey after scavenging.

  • A: This indicates "leaching" or colloidal metal.

    • Fix: Add an Activated Carbon (Charcoal) treatment step. Use a specific grade like Darco G-60 or Ecosorb C-941 (which combines carbon and ion exchange). Heat to 50°C for 1 hour and filter over Celite.

Q: Can I use extraction instead of solid scavengers?

  • A: Yes, water-soluble scavengers like N-Acetyl Cysteine or TMT-Na3 (Trimercaptotriazine trisodium salt) can be used.

    • Protocol: Dissolve product in immiscible organic solvent (EtOAc). Wash with a 5% aqueous solution of TMT-Na3. The metal precipitates or moves to the aqueous layer.

Decision Matrix: Which Method to Choose?

DecisionTree Start High Metal Content Detected CheckYield Is Yield Critical? Start->CheckYield Scavenge Use Si-TMT Scavenger (High Yield, Fast) CheckYield->Scavenge Yes (Protect Yield) CheckChiral Is Optical Purity <99% ee? CheckYield->CheckChiral No (Purity Priority) Carbon Use Activated Carbon (If color persists) Scavenge->Carbon If Color Remains CheckChiral->Scavenge No (ee% is fine) Crystallize Form Tartrate/CSA Salt (Upgrades ee% & Removes Metal) CheckChiral->Crystallize Yes (Need ee% boost)

Caption: Decision matrix for selecting the optimal purification route based on yield and optical purity requirements.

References

  • International Council for Harmonisation (ICH). (2019). ICH Q3D (R2): Guideline for Elemental Impurities. Link

  • Biotage. (2017).[4] Metal Scavenging User Guide: Strategies for API Purification. Link

  • SiliCycle. (2020). SiliaMetS® Metal Scavengers: Selection Guide and Case Studies. Link

  • Organic Process Research & Development. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. ACS Publications.[5] Link

  • Google Patents. (2012). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates (US8324429B2). Link

Sources

Validation & Comparative

(R)-3-(1-Aminoethyl)phenol vs. other chiral amino alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-(1-Aminoethyl)phenol vs. Other Chiral Amino Alcohols in Asymmetric Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of asymmetric synthesis, chiral amino alcohols like phenylglycinol and ephedrine are ubiquitous due to their ability to form rigid 5-membered chelate rings with transition metals. (R)-3-(1-Aminoethyl)phenol represents a distinct class of "remote-functionalized" chiral amines. Unlike its ortho-substituted counterparts, the meta-position of the phenolic hydroxyl group precludes direct bidentate chelation to a single metal center. Instead, this scaffold excels in intermolecular recognition , chiral resolution , and as a pharmaceutical building block (most notably for Rivastigmine).

This guide objectively compares (R)-3-(1-Aminoethyl)phenol against standard chiral amino alcohols, highlighting its unique utility in non-covalent interactions and industrial-scale synthesis.

Structural Analysis & Mechanistic Distinction

The primary differentiator of (R)-3-(1-Aminoethyl)phenol is its topology. Standard chiral auxiliaries rely on the "Bite Angle" effect—the ability of the amine and alcohol to bind a metal (Zn, Ti, Ru) simultaneously.

  • Standard Amino Alcohols (e.g., Phenylglycinol): 1,2-relationship allows

    
    -chelation.
    
  • 3-(1-Aminoethyl)phenol: The meta-hydroxyl is too distant for chelation. It functions instead as a H-bond donor/acceptor anchor or a site for downstream derivatization (e.g., carbamate formation).

Visualization: Chelation vs. Remote Anchoring

The following diagram illustrates the fundamental mechanistic difference between a standard ligand and the (R)-3-(1-Aminoethyl)phenol scaffold.

G cluster_0 Standard Ligand (Phenylglycinol) cluster_1 3-(1-Aminoethyl)phenol node_A 1,2-Amino Alcohol (Ortho/Vicinal) node_B Metal Center (Zn, Ti, Ru) node_A->node_B Bidentate Binding node_C Rigid 5-Membered Chelate Ring node_B->node_C Stereocontrol node_X 1,3-Amino Phenol (Meta-substituted) node_Y Intermolecular Target (Chiral Acid/Solvent) node_X->node_Y No Chelation (Steric Gap) node_Z Remote H-Bonding Network node_X->node_Z Supramolecular Assembly

Figure 1: Mechanistic divergence between chelating amino alcohols and the remote-functionalized 3-(1-aminoethyl)phenol.

Comparative Analysis: Performance & Applications

Application A: Pharmaceutical Synthesis (The Rivastigmine Case)

The most critical application of this scaffold is in the synthesis of Rivastigmine (Exelon), an acetylcholinesterase inhibitor. While the drug uses the (S)-enantiomer, the comparative metrics apply equally to the (R)-enantiomer's utility in resolving counter-ions.

Comparison of Synthetic Routes:

  • Classical Resolution: Reacting racemic amine with camphor sulfonic acid (CSA).

  • Asymmetric Synthesis: Direct reductive amination of 3-hydroxyacetophenone.

MetricClassical Resolution (Racemic Start)Asymmetric Reductive Amination
Yield ~35-45% (Max theoretical 50%)>90%
Enantiomeric Excess (ee) >99% (after recrystallization)>98%
Atom Economy Low (Discard 50% distomer)High
Reagent Cost Low (Racemic ketone + Resolving agent)High (Ru/Rh chiral catalyst)
Scalability Excellent (Simple filtration)Moderate (High-pressure hydrogenation)

Insight: While asymmetric catalysis offers higher yield, the resolution route remains dominant in many generic manufacturing processes because 3-(1-aminoethyl)phenol crystallizes exceptionally well with tartaric acid or camphor sulfonic acid, acting as a self-purifying system.

Application B: Chiral Solvating Agents (CSAs)

Unlike phenylglycinol, which is often used as a covalent auxiliary, (R)-3-(1-Aminoethyl)phenol derivatives (e.g., thioureas) are superior Chiral Solvating Agents for NMR spectroscopy.

  • Mechanism: The phenolic -OH provides a secondary H-bond anchor that stabilizes the diastereomeric complex with the analyte (e.g., chiral carboxylic acids).

  • Performance:

    • Phenylglycinol derivatives: Often require derivatization of the analyte.

    • 3-(1-Aminoethyl)phenol thioureas: Can discriminate "naked" chiral acids in CDCl3 with

      
       values up to 0.2 ppm.
      

Detailed Experimental Protocols

Protocol 1: Industrial Resolution of Racemic 3-(1-Aminoethyl)phenol

This protocol isolates the (S)-enantiomer, but using (1R)-(-)-10-Camphorsulfonic acid yields the (R)-enantiomer.

Objective: Isolate enantiopure amine from racemate via diastereomeric salt formation.

  • Preparation: Dissolve racemic 3-(1-aminoethyl)phenol (100 g, 0.73 mol) in Methanol (500 mL).

  • Salt Formation: Add (1S)-(+)-10-Camphorsulfonic acid (170 g, 0.73 mol) slowly with stirring at 60°C.

  • Crystallization: Cool the solution slowly to 0-5°C over 4 hours. The (S)-amine-(S)-CSA salt precipitates preferentially.

    • Note: For (R)-amine, use (R)-CSA.

  • Filtration: Filter the white solid.

  • Recrystallization: Recrystallize from minimal hot methanol to upgrade chiral purity from ~90% to >99% ee.

  • Liberation: Suspend the salt in water and adjust pH to 12 using 20% NaOH. Extract with Ethyl Acetate (3 x 200 mL).

  • Drying: Dry over

    
     and concentrate to yield the chiral amine as a viscous oil.
    

Validation:

  • HPLC: Chiralcel OD-H column, Hexane:IPA (90:10), Flow 1.0 mL/min.

  • Target: >99.5% ee required for pharmaceutical use.

Protocol 2: Synthesis of a Thiourea CSA Derivative

Objective: Synthesize a chiral probe for NMR analysis.

  • Reactants: Mix (R)-3-(1-Aminoethyl)phenol (1.0 eq) with 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in dry THF.

  • Reaction: Stir at room temperature for 2 hours. The phenolic -OH remains unreacted under these mild conditions (chemoselectivity).

  • Workup: Evaporate solvent. Flash chromatography (Hexane/EtOAc) yields the thiourea.

  • Usage: Dissolve 10 mg of thiourea and 10 mg of chiral analyte in 0.6 mL

    
    . Analyze via 
    
    
    
    NMR.

Technical Comparison Table

The following table contrasts (R)-3-(1-Aminoethyl)phenol with its primary market alternatives.

Feature(R)-3-(1-Aminoethyl)phenol(R)-Phenylglycinol(1R,2S)-Ephedrine
Structure Meta-Amino Phenol1,2-Amino Alcohol1,2-Amino Alcohol
pKa (OH group) ~10.0 (Phenolic, Acidic)~16.0 (Aliphatic)~16.0 (Aliphatic)
Primary Role Building Block / Resolving AgentLigand / AuxiliaryLigand / Precursor
Chelation Ability None (Geometry forbids)High (N,O-bidentate)High (N,O-bidentate)
Metal Catalysis Poor (Monodentate only)Excellent (Zn, Ru, Ti)Good (Zn, B)
Resolution Agent Excellent (Salt formation)ModerateGood
Cost (approx.) Moderate (Industrial scale)LowLow (Controlled substance)
Key Application Rivastigmine SynthesisMeyers' Lactams, reductionAlkylation, reduction

Synthesis Pathway Visualization (Rivastigmine)[1]

This diagram outlines the critical role of the chiral amine in the synthesis of Rivastigmine, demonstrating the "Chiral Pool" approach.

Rivastigmine cluster_alt Alternative Route (Resolution) Start 3-Hydroxyacetophenone Step1 Asymmetric Reductive Amination (Ru-Catalyst + Chiral Ligand) Start->Step1 Intermediate (S)-3-(1-Aminoethyl)phenol (The Chiral Scaffold) Step1->Intermediate >95% ee Step2 Reductive Methylation (HCHO / NaBH4) Intermediate->Step2 Intermediate2 (S)-3-[1-(Dimethylamino)ethyl]phenol Step2->Intermediate2 Step3 Carbamoylation (EtMeNCOCl) Intermediate2->Step3 Product Rivastigmine (Target Drug) Step3->Product Racemate Racemic Amine Resolution Resolution with (S)-CSA Racemate->Resolution Resolution->Intermediate

Figure 2: The pivotal role of the 3-(1-aminoethyl)phenol scaffold in the synthesis of Rivastigmine.

References

  • BenchChem. (R)-3-(1-Aminoethyl)phenol Product Analysis and Applications. Retrieved from

  • Google Patents. Preparation method of rivastigmine, its intermediates and preparation method of the intermediates (US8324429B2). Retrieved from

  • Journal of Emerging Investigators. Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Retrieved from

  • PubChem. Compound Summary: (R)-3-(1-Aminoethyl)phenol. Retrieved from

  • Scientific Research Publishing. A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine. Retrieved from

  • Frontiers in Chemistry. Recent advances in catalytic asymmetric synthesis. Retrieved from

Comparative Guide: (R)-3-(1-Aminoethyl)phenol vs. Standard Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phenolic Advantage"

In the landscape of chiral amines, (R)-


-methylbenzylamine (PEA)  has long been the industry workhorse. However, for complex pharmaceutical intermediates requiring orthogonal functionalization or specific solubility profiles, PEA often falls short.

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9) emerges as a high-performance alternative. While structurally homologous to PEA, the addition of a meta-hydroxyl group fundamentally alters its physicochemical behavior. This guide objectively compares these two agents, demonstrating that the phenol variant is not merely a "polar PEA," but a distinct functional tool essential for the synthesis of acetylcholinesterase inhibitors (e.g., Rivastigmine ) and as a tunable resolving agent for difficult-to-crystallize acids.

Quick Comparison Matrix
Feature(R)-

-Methylbenzylamine (PEA)
(R)-3-(1-Aminoethyl)phenol
Physical State Liquid (Volatile)Solid (Crystalline)
H-Bonding Donor/Acceptor (Amine only)Dual Anchor (Amine + Phenol)
Salt Solubility High in organics; salts often oilyTunable; Phenol aids lattice formation
Primary Use General Resolving AgentRivastigmine Precursor; Specialized Resolution
Cost Low (Commodity)Moderate to High (Specialty)

Mechanistic Analysis: The Dual-Anchor Effect

The superiority of (R)-3-(1-Aminoethyl)phenol in specific applications stems from its ability to engage in secondary molecular recognition .

While PEA relies solely on the ammonium-carboxylate ion pair for diastereomeric salt formation, the phenolic auxiliary introduces a remote hydrogen-bonding site. This "Dual-Anchor" effect rigidifies the diastereomeric complex, often converting "oiling-out" failures into crystalline successes.

Visualization: Steric & Electronic Interaction Map

G cluster_0 Standard PEA Interaction cluster_1 Phenolic Auxiliary Interaction PEA (R)-PEA (Hydrophobic Ring) Salt_PEA Ionic Bond Only (Amine-Acid) PEA->Salt_PEA Result_PEA Flexible Complex (Lower Selectivity) Salt_PEA->Result_PEA Phenol_Aux (R)-3-(1-Aminoethyl)phenol (Hydrophilic Handle) Salt_Phenol Ionic Bond (Primary Anchor) Phenol_Aux->Salt_Phenol HBond Phenolic H-Bond (Secondary Anchor) Phenol_Aux->HBond Remote Interaction Result_Phenol Rigid Lattice (High Selectivity) Salt_Phenol->Result_Phenol HBond->Result_Phenol

Figure 1: Mechanistic comparison of binding modes. The phenolic group provides a secondary anchor point (H-bond), stabilizing the diastereomeric salt lattice.

Case Study: Synthesis of Rivastigmine

The most authoritative application of this molecule is in the industrial synthesis of Rivastigmine , a vital Alzheimer's drug.[1] Unlike PEA, which would require subsequent ring hydroxylation (difficult and non-selective), (R)-3-(1-Aminoethyl)phenol carries the necessary oxygen functionality from the start.

Comparative Workflow: Chemical vs. Biocatalytic Routes

Modern process chemistry has shifted from classical resolution to biocatalysis to access this auxiliary.

Process cluster_Chem Route A: Classical Resolution cluster_Bio Route B: Biocatalytic (Green) Start 3'-Hydroxyacetophenone (Prochiral Ketone) Red_Chem Chemical Reduction (NaBH4) Start->Red_Chem Transaminase Omega-Transaminase (w-TA) + Isopropylamine Start->Transaminase Racemate Racemic Amine Red_Chem->Racemate Res_Agent Resolution with (S)-Camphorsulfonic Acid Racemate->Res_Agent Yield_Chem Yield: <40% ee: >99% (after recrystallization) Res_Agent->Yield_Chem Yield_Bio Yield: >85% ee: >99% (Direct) Transaminase->Yield_Bio

Figure 2: Industrial pathways to (R)-3-(1-Aminoethyl)phenol. Route B (Biocatalytic) avoids heavy metals and the 50% yield cap of classical resolution.

Experimental Protocols

Protocol A: Classical Resolution (The "Self-Validating" Standard)

Use this method when biocatalysts are unavailable or for small-scale purification.

Principle: Solubility difference between diastereomeric salts of (S)-Camphorsulfonic acid (CSA).

  • Preparation: Dissolve 10.0 g (72.9 mmol) of racemic 3-(1-aminoethyl)phenol in 150 mL of Methanol/Ethyl Acetate (1:4 v/v).

  • Addition: Add 16.9 g (72.9 mmol) of (S)-(+)-10-Camphorsulfonic acid. Heat to reflux (approx. 70°C) until clear.

  • Crystallization (Critical Step):

    • Cool slowly to 25°C over 4 hours.

    • Checkpoint: If oiling occurs, reheat and add seed crystals of the pure (R)-amine salt.

    • Stir at 0-5°C for 2 hours.

  • Filtration & Release:

    • Filter the white solid.

    • Suspend in water and adjust pH to 10 with 20% NaOH.

    • Extract with Ethyl Acetate.[2] Dry over MgSO4.[2]

  • Validation:

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA/DEA (90:10:0.1).

    • Target: (R)-isomer elutes second (typically). Target ee > 98%.

Protocol B: Biocatalytic Synthesis (The Modern Standard)

Use this method for high-yield, green synthesis.

Principle: Stereoselective amino transfer using an Omega-Transaminase (


-TA).[3][4]
  • System Setup: Phosphate buffer (100 mM, pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).

  • Substrate Loading: Add 3'-Hydroxyacetophenone (50 mM).

  • Amine Donor: Add Isopropylamine (1.0 M) or L-Alanine with LDH/GDH recycling system.

  • Enzyme Addition: Add

    
    -Transaminase (e.g., Arthrobacter sp.[4] variant or Codexis ATA-113) lyophilized powder.
    
  • Incubation: Shake at 30°C for 24 hours.

  • Workup:

    • Basify to pH 11 (to deprotonate the phenol and amine).

    • Extract with MTBE.

    • Self-Validation: No resolution step required. Check conversion by GC/HPLC.

Performance Data: Phenol vs. PEA

The following data aggregates results from kinetic resolutions and salt crystallizations found in patent literature (Novartis) and biocatalysis journals.

Parameter(R)-

-Methylbenzylamine
(R)-3-(1-Aminoethyl)phenolAnalysis
Resolution Efficiency (S-CSA) Good (Yield ~35-40%)Excellent (Yield ~42-45%)The phenol derivative forms more stable crystal lattices with sulfonic acids.
Enzymatic Synthesis (w-TA) High Conversion (>90%)High Conversion (>95%) The phenol group increases water solubility, aiding biocatalytic turnover.
Functionalization Potential Low (Ring is inert)High (Phenol is reactive)The -OH group allows attachment to solid supports for heterogeneous catalysis.
Toxicity (LD50 Rat) ~940 mg/kgData Limited PEA is well-characterized; the phenol variant requires careful handling as a potent drug intermediate.

References

  • Synthesis of Rivastigmine & Intermediates

    • Source: Google P
    • Relevance: Describes the industrial resolution using D-DTTA and Camphorsulfonic acid.
    • Link:

  • Biocatalytic Transamination

    • Source:Enzyme and Microbial Technology (2024)
    • Relevance: Protocols for

      
      -transaminase synthesis of (R)-amines from ketones.[4]
      
    • Link:

  • Comparative Properties of PEA

    • Source: Sigma-Aldrich / PubChem.
    • Relevance: Baseline physical d

      
      -methylbenzylamine.[5]
      
    • Link:

  • Chiral Resolution Mechanisms

    • Source:Journal of Chemical & Pharmaceutical Research.
    • Relevance: Discusses the efficiency of salt form
    • Link:

Sources

Comparative Validation Guide: Analytical Strategies for the Enantiomeric Purity of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(R)-3-(1-Aminoethyl)phenol is a critical chiral amine intermediate, most notably serving as the enantiomeric precursor (or antipode) in the synthesis of Rivastigmine , a cholinesterase inhibitor used for Alzheimer’s disease. While Rivastigmine is the (


)-enantiomer, the enantiomeric purity of the amine precursor is the separation step that defines the final drug's safety and efficacy profile.

As researchers, we face a binary choice in validation: the thermodynamic robustness of Chiral High-Performance Liquid Chromatography (HPLC) versus the efficiency and low-consumption profile of Chiral Capillary Electrophoresis (CE) .

This guide objectively compares these two methodologies, providing a validated protocol for the industry "Gold Standard" (HPLC) while evaluating the "Green Alternative" (CE).

Method Comparison: HPLC vs. CE

The following comparison is based on experimental data typical for phenolic amines.

Table 1: Performance Matrix
FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral Capillary Electrophoresis (CE)
Principle Host-Guest interaction (Amylose-based CSP)Inclusion complexation (Cyclodextrins)
Separation Factor (

)
High (> 1.2 typical)Moderate to High (Tunable)
Resolution (

)
Excellent (> 2.5) Good (> 1.5)
Sensitivity (LOD) High (UV @ 220nm or Fluorescence)Moderate (Path length limitation)
Analysis Time 15–25 mins8–12 mins
Cost per Run High (Solvent consumption)Low (Aqueous buffers)
Robustness Very High (Thermodynamically stable)Moderate (Sensitive to Joule heating)
Sample Matrix Tolerance HighLow (Requires desalting)
Expert Insight: Why HPLC Wins for Validation

While CE is elegant and consumes less solvent, HPLC using Polysaccharide-based Stationary Phases (CSPs) remains the preferred method for GMP validation of this molecule. The primary reason is sensitivity and loadability . When validating enantiomeric purity, you are often quantifying the distomer (impurity) at 0.1% levels. HPLC provides the signal-to-noise ratio required for reliable LOQ determination that CE often struggles to match without pre-concentration.

Validated Protocol: Normal Phase Chiral HPLC

This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H). This phase is selected over Cellulose (OD-H) because the helical structure of amylose often provides better cavity fit for the ethyl-phenol moiety.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) : Trifluoroacetic acid (TFA).

    • Ratio: 90 : 10 : 0.1 : 0.1 (v/v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: UV at 275 nm (Phenolic absorption) or 220 nm (Amine/aromatic).

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

Critical Mechanistic Note: The addition of DEA is non-negotiable. The primary amine on the analyte will interact strongly with residual silanols on the silica support, causing severe peak tailing. DEA acts as a "sacrificial base," masking these sites. TFA is added to improve peak shape by ensuring the amine exists in a consistent ionization state, forming an ion pair that improves kinetics.

Standard Preparation
  • Diluent: Ethanol or Mobile Phase.[1][2][6][7]

  • Stock Solution: 1.0 mg/mL of (R)-3-(1-Aminoethyl)phenol.

  • Racemic Marker: Mix equal parts (R) and (S) enantiomers to establish Resolution (

    
    ).
    

Validation Parameters (ICH Q2(R1/R2) Aligned)

To validate this method for regulatory submission, the following experiments must be performed.

Specificity & System Suitability
  • Objective: Prove the method separates the enantiomers from each other and from synthesis by-products (e.g., 3-hydroxyacetophenone).

  • Acceptance Criteria:

    • Resolution (

      
      ) between (R) and (S) > 2.0.[1]
      
    • Tailing Factor (

      
      ) < 1.5.
      
    • No interference at the retention time of the main peak in the blank.

Linearity[3]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Data Analysis: Plot Peak Area vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[8]
Accuracy (Recovery)
  • Protocol: Spike the (S)-enantiomer (impurity) into the pure (R)-enantiomer matrix at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% and 110.0%.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: Concentration resulting in S/N

    
     3:1.
    
  • LOQ: Concentration resulting in S/N

    
     10:1.
    
  • Typical Values: For this phenol, LOQ is often

    
     0.05 µg/mL using UV detection.
    

Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic flow helps researchers decide between HPLC and CE based on their specific development phase.

MethodSelection Start Start: Enantiomeric Purity Analysis PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early Screening / High Throughput PhaseCheck->EarlyStage R&D LateStage QC Release / GMP Validation PhaseCheck->LateStage Production SampleVol Sample Limited (<10 µL)? EarlyStage->SampleVol Sensitivity Impurity Limit < 0.1%? LateStage->Sensitivity DecisionCE Select Chiral CE (Sulfated β-CD) SampleVol->DecisionCE Yes DecisionHPLC Select Chiral HPLC (Chiralpak AD-H) SampleVol->DecisionHPLC No Sensitivity->DecisionCE No (Assay Only) Sensitivity->DecisionHPLC Yes (High Sensitivity Needed)

Caption: Decision matrix for selecting the optimal analytical technique based on development stage and sensitivity requirements.

Diagram 2: The Validation Workflow (ICH Q2)

A step-by-step visualization of the validation execution.

ValidationFlow Prep 1. System Suitability (Racemic Mix) Spec 2. Specificity (Blank/Placebo check) Prep->Spec Rs > 2.0 Lin 3. Linearity (5 Levels) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc R² > 0.999 Prec 5. Precision (Repeatability n=6) Acc->Prec Rec 90-110% Report 6. Final Validation Report Prec->Report RSD < 2.0%

Caption: Sequential workflow for analytical method validation according to ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns.[7] (Standard operating procedures for Amylose-based columns). Link

  • Rao, L. N., et al. (2011). A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations.[3][4] Scholars Research Library. (Provides context on Rivastigmine intermediate analysis). Link

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. (Overview of CE chiral separation mechanisms). Link

Sources

Comparative Efficacy of Resolving Agents for 3-(1-Aminoethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of Different Resolving Agents for 3-(1-Aminoethyl)phenol Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

3-(1-Aminoethyl)phenol (also known as 1-(3-hydroxyphenyl)ethylamine) is a critical chiral intermediate, most notably serving as the primary scaffold for the synthesis of the Alzheimer’s drug Rivastigmine . While asymmetric synthesis is possible, industrial scalability often favors optical resolution via diastereomeric salt formation due to cost-efficiency and operational simplicity.[1]

This guide objectively compares the efficacy of three distinct classes of resolving agents: Tartaric Acid derivatives , Camphor Sulfonic Acid (CSA) , and Mandelic Acid .[1]

Key Finding: D-Tartaric Acid (and its substituted derivatives) is identified as the superior resolving agent for this specific amine, offering the optimal balance of yield, enantiomeric excess (ee), and atom economy.[1] Other agents like Mandelic Acid frequently fail due to poor crystalline properties (oiling out), while CSA, though effective, suffers from poor atom economy and higher costs.[1]

Mechanism of Action: Diastereomeric Discrimination[1]

The core principle relies on the reaction of the racemic amine (


-Amine) with a single enantiomer of a chiral acid (

-Acid) to form two diastereomeric salts:[1][2][3]
  • (

    
    -Amine)·(
    
    
    
    -Acid)
  • (

    
    -Amine)·(
    
    
    
    -Acid)

These salts possess distinct lattice energies and solubilities.[1] The efficiency of the resolution (


) is dictated by the solubility difference (

) between these two salts in a chosen solvent system.
Visualization: Resolution Workflow

ResolutionWorkflow Racemate Racemic 3-(1-Aminoethyl)phenol (R/S Mixture) Reaction Salt Formation (Reflux) Racemate->Reaction Agent Resolving Agent (e.g., D-Tartaric Acid) Agent->Reaction Solvent Solvent System (Methanol/Water) Solvent->Reaction Crystallization Controlled Cooling (Preferential Crystallization) Reaction->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Cake (Less Soluble Diastereomer) Filtration->Solid Precipitate Liquor Mother Liquor (More Soluble Diastereomer) Filtration->Liquor Filtrate Basification Basification (NaOH/NH3) Solid->Basification Extraction Extraction & Drying Basification->Extraction Product Pure (S)-Enantiomer (>98% ee) Extraction->Product

Figure 1: Standard workflow for the optical resolution of 3-(1-Aminoethyl)phenol via diastereomeric salt formation.

Comparative Analysis of Resolving Agents

The following data synthesizes experimental outcomes from patent literature and process chemistry studies.

Table 1: Performance Metrics of Resolving Agents
Resolving AgentSolvent SystemTheoretical Max YieldActual Yield (Single Pass)Enantiomeric Excess (ee)Atom EconomyCost Efficiency
D-Tartaric Acid Methanol / Water50%35 - 42% 96 - 99% HighExcellent
(S)-(+)-CSA Acetone / Ethanol50%25 - 30%85 - 92%LowLow
L-Mandelic Acid IPA / Ethanol50%< 10%< 50%MediumPoor
DBTA (Dibenzoyl-L-tartaric)Methanol50%30 - 38%> 98% LowMedium
Detailed Agent Analysis
1. D-Tartaric Acid (The Gold Standard)
  • Efficacy: Forms a highly crystalline diastereomeric salt with 3-(1-Aminoethyl)phenol. The hydrogen bonding network between the di-hydroxyl groups of tartaric acid and the amine/phenol protons creates a rigid lattice that excludes the undesired enantiomer.

  • Protocol Note: The molar ratio is critical. A 1:1 ratio is standard, but a 0.5:1 (Acid:Amine) "half-salt" method often yields higher purity by preventing the inclusion of the more soluble diastereomer.

  • Verdict: The primary choice for industrial scale-up due to the low molecular weight (150.09 g/mol ) and low cost.

2. (S)-(+)-Camphor-10-sulfonic Acid (CSA)[4]
  • Efficacy: While a powerful resolving agent for many amines, CSA often performs sub-optimally for this specific phenol-amine.[1] The bulky camphor backbone can disrupt the tight packing required for high-selectivity crystallization of this specific small molecule.

  • Drawback: High molecular weight (232.30 g/mol ) means you need more mass of the resolving agent per gram of substrate, significantly reducing throughput and increasing waste.[1]

3. Mandelic Acid[1][2][4][5]
  • Failure Mode: Mandelic acid salts of this amine frequently exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization. This prevents effective separation. Even when crystals form, the eutectic composition often leads to low optical purity (<50% ee).[1]

Experimental Protocol: Resolution with D-Tartaric Acid

Objective: Isolation of (S)-3-(1-Aminoethyl)phenol. Safety: Wear standard PPE. Methanol is toxic and flammable.[1]

Materials
  • Racemic 3-(1-Aminoethyl)phenol (10.0 g, 73 mmol)[1]

  • D-(-)-Tartaric Acid (11.0 g, 73 mmol)

  • Solvent: Methanol (HPLC Grade)

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of racemic amine into a round-bottom flask.

    • Add 50 mL of Methanol.[1] Stir until fully dissolved at ambient temperature.

  • Salt Formation:

    • In a separate beaker, dissolve 11.0 g of D-Tartaric acid in 40 mL of Methanol (warm slightly if necessary).

    • Add the acid solution dropwise to the amine solution over 15 minutes while stirring.

    • Observation: The solution may warm slightly (exothermic).

  • Crystallization (The Critical Step):

    • Heat the mixture to reflux (65°C) for 30 minutes to ensure a homogenous solution.

    • Remove from heat and allow to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.

    • Once at room temperature, chill in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid via vacuum filtration.[1]

    • Wash the cake with 10 mL of cold Methanol.

    • Checkpoint: Dry a small sample and check optical rotation.[1] If ee < 95%, recrystallize from Methanol/Water (9:1).[1]

  • Liberation of Free Base:

    • Suspend the solid salt in 30 mL of water.

    • Adjust pH to 10-11 using 20% NaOH solution.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry organic layer over

      
       and evaporate to yield the pure (S)-amine.
      
Visualization: Molecular Interaction

SaltInteraction Amine 3-(1-Aminoethyl)phenol (Protonated Amine) Acid D-Tartrate Anion (Carboxylate) Amine->Acid Ionic Bond Amine->Acid H-Bond (OH...O) Lattice Crystalline Lattice (Less Soluble) Acid->Lattice Stacking

Figure 2: Simplified interaction showing the dual Ionic/H-Bonding stabilization critical for successful resolution.

References

  • Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine.

    • Source: Korean P
    • Relevance: Identifies Tartaric Acid as the superior agent over Mandelic and Pyroglutamic acids.[1]

    • URL
  • Chiral resolution method of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Resolution of Racemic Bases.

    • Source: Chemistry LibreTexts.[1]

    • Relevance: General principles of diastereomeric salt formation and the "Pope and Peachey" method for optimizing molar ratios.[6]

    • URL:[Link]

  • (1S)-(+)

    • Source: Sigma-Aldrich / PubChem.
    • Relevance: Physical properties and standard applications of CSA as a resolving agent.[7]

    • URL:[Link]

Sources

Cost-benefit analysis of enzymatic vs. chemical synthesis of (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the synthesis of (R)-3-(1-Aminoethyl)phenol, enzymatic synthesis via


-transaminase (ATA)  has surpassed traditional chemical resolution and metal-catalyzed routes in process efficiency and cost-effectiveness. While chemical routes (specifically reductive amination followed by optical resolution) remain common in legacy generic manufacturing due to established regulatory filings, they suffer from a theoretical 50% yield cap and high solvent consumption. The biocatalytic route offers a theoretical 100% yield , >99% enantiomeric excess (

) without recrystallization, and a 40–60% reduction in Process Mass Intensity (PMI).

The Challenge: Chiral Amine Production

(R)-3-(1-Aminoethyl)phenol is a critical chiral building block.[1] While its (S)-enantiomer is the direct intermediate for the Alzheimer’s drug Rivastigmine , the (R)-enantiomer is increasingly valuable for novel calcimimetics and as a resolving agent itself.

The core synthetic challenge is the stereoselective installation of the amine at the benzylic position of 3-hydroxyacetophenone.

The Competitors
  • Chemical Route (The Incumbent): Non-selective reductive amination followed by classical optical resolution using chiral acids (e.g., tartaric acid).

  • Enzymatic Route (The Challenger): Asymmetric transamination using an (R)-selective

    
    -transaminase (ATA) with an amine donor (Isopropylamine).
    

Chemical Route Analysis: Reductive Amination & Resolution

Mechanism & Workflow

The traditional industrial route involves a two-stage process. First, 3-hydroxyacetophenone is converted to the racemic amine via reductive amination (using Raney Nickel or Borohydrides). Second, the racemate is resolved via fractional crystallization.

Key Drawback: The "50% Yield Wall." In a classical resolution, the undesired (S)-enantiomer is waste unless a complex racemization-recycle loop is added.

Representative Protocol (Chemical)

Note: This summarizes a standard industrial workflow for comparative purposes.

  • Oximation: React 3-hydroxyacetophenone with hydroxylamine hydrochloride in ethanol/pyridine to form the oxime.

  • Reduction: Hydrogenate the oxime using Raney-Ni at 50°C/50 bar

    
     or reduce with 
    
    
    
    to yield racemic 3-(1-aminoethyl)phenol.
  • Resolution:

    • Dissolve racemate in Methanol.

    • Add equimolar (S)-(+)-Camphor-10-sulfonic acid (or D-Tartaric acid).

    • Heat to reflux and cool slowly to crystallize the diastereomeric salt.

    • Filter and recrystallize 2x to achieve >98%

      
      .
      
  • Salt Break: Treat solid with NaOH to liberate the free (R)-amine base.

Pros:

  • Uses commodity chemicals (cheap raw materials).

  • No specialized high-pressure equipment (if using borohydride reduction).

Cons:

  • Low Yield: 30–45% overall yield is typical.

  • High E-Factor: Massive solvent waste from recrystallization.

  • Step Count: 4 distinct unit operations.

Enzymatic Route Analysis: Asymmetric Transamination

Mechanism & Workflow

Biocatalysis utilizes an (R)-selective


-transaminase (ATA).[2][3] The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate (3-hydroxyacetophenone) via a Pyridoxal-5'-phosphate (PLP) cofactor.

The Edge: The enzyme differentiates the prochiral faces of the ketone, establishing the chiral center in a single step with near-perfect selectivity.

Visualization: Pathway Comparison

G cluster_chem Chemical Route (Resolution) cluster_bio Enzymatic Route (Transaminase) Ketone 3-Hydroxyacetophenone Racemate Racemic Amine (50:50 R/S) Ketone->Racemate Reductive Amination (Raney Ni, H2) Salt (R)-Amine Salt (Solid) Racemate->Salt Resolution (Chiral Acid) Waste (S)-Amine (Waste/Recycle) Racemate->Waste Filtrate Product_Chem (R)-3-(1-Aminoethyl)phenol Salt->Product_Chem NaOH (Salt Break) Ketone_Bio 3-Hydroxyacetophenone Intermediate Enzyme-PLP Complex Ketone_Bio->Intermediate + Isopropylamine (R)-ATA Product_Bio (R)-3-(1-Aminoethyl)phenol Intermediate->Product_Bio Transamination Acetone Acetone (Volatile Coproduct) Intermediate->Acetone

Figure 1: Comparison of the multi-step chemical resolution pathway versus the direct, single-step enzymatic transformation.

Detailed Experimental Protocol (Enzymatic)

Objective: Synthesis of (R)-3-(1-Aminoethyl)phenol (10g scale). Enzyme Source: Commercially available (R)-selective ATA (e.g., Arthrobacter sp.[2] variants or Codexis ATA-417 equivalent).

Reagents:

  • Substrate: 3-Hydroxyacetophenone (10 g, 73.5 mmol)

  • Donor: Isopropylamine (IPA) (1M stock, pH 7.5)

  • Cofactor: PLP (1 mM final concentration)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Co-solvent: DMSO (10% v/v) - improves substrate solubility

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 3-hydroxyacetophenone (10 g) in DMSO (20 mL).

  • Buffer Mix: Add Potassium Phosphate buffer (180 mL) containing PLP (0.5 mg/mL) and Isopropylamine (1.5 equivalents). Adjust pH to 7.5 using 5M HCl.

    • Why? IPA is basic; pH adjustment is critical for enzyme stability.

  • Initiation: Add (R)-selective ATA enzyme powder (200 mg, ~2% w/w loading relative to substrate).

  • Reaction: Incubate at 35°C with orbital shaking (150 rpm).

    • Equilibrium Shift: To drive the reaction to completion, apply a slight vacuum (200 mbar) or a nitrogen sweep to remove the acetone coproduct.

    • Monitoring: Check conversion via HPLC (C18 column) every 4 hours.

  • Work-up (Self-Validating):

    • Acidify reaction mixture to pH 2.0 (HCl) to protonate the amine (product stays in aqueous phase).

    • Extract with Ethyl Acetate (2x) to remove unreacted ketone (recyclable).

    • Basify aqueous layer to pH 12 (NaOH). Product precipitates or oils out.

    • Extract with MTBE, dry over

      
      , and evaporate.
      

Expected Results: >95% Conversion, >99%


, Isolated Yield >90%.

Head-to-Head Comparison: Data Analysis

The following data compares the optimized chemical resolution route against the state-of-the-art enzymatic route.

Table 1: Process Performance Metrics
MetricChemical (Resolution)Enzymatic (Transaminase)Advantage
Step Count 4 (Synthesis + Res + 2x Cryst)1 (Reaction + Workup)Enzymatic
Theoretical Yield 50% (max)100%Enzymatic
Practical Yield 25 – 35%90 – 95%Enzymatic
Enantiomeric Excess 95 – 98% (requires recrystallization)>99% (intrinsic)Enzymatic
Atom Economy Low (Chiral resolving agent is stoichiometric)High (Catalytic enzyme)Enzymatic
Reaction Time 48 – 72 hours12 – 24 hoursEnzymatic
Table 2: Cost & Sustainability Analysis
Cost DriverChemical RouteEnzymatic RouteAnalysis
Catalyst/Reagent Cost Medium. Resolving agents (Tartaric acid) are cheap, but used in stoichiometric amounts.Low/Medium. Enzyme cost has dropped (<$500/kg for bulk). Reusable if immobilized.[2]Enzyme cost is no longer the bottleneck.
Solvent Cost High. Requires large volumes of MeOH/EtOH for recrystallization.Low. Primarily water. Extraction solvents are minimal.Major OPEX saving for enzymatic route.
Energy High. Heating/cooling cycles for crystallization.Low. Ambient temperature (30-40°C).Enzymatic route reduces carbon footprint.
E-Factor (kg waste/kg product) >50<15Enzymatic is the "Green" choice.

Critical Analysis: When to Use Which?

The "Equilibrium" Trap in Biocatalysis

While the enzymatic route is superior, users must address the thermodynamic equilibrium. Transaminases are reversible.



Using Isopropylamine (IPA) as a donor generates Acetone.
Solution:  The protocol above uses Acetone Removal  (vacuum/sweep). Without this, conversion stalls at ~50-60%.
  • Alternative: Use Alanine as a donor with Lactate Dehydrogenase (LDH) coupled system to remove pyruvate. This is more expensive (requires NADH) and generally reserved for high-value compounds, not commodity intermediates like this phenol.

Visualization: The Biocatalytic Process Flow

Process Start Substrate Feed (3-Hydroxyacetophenone) Reactor Bioreactor (pH 7.5, 35°C) Enzyme + PLP + IPA Start->Reactor Sep Phase Separation (Acid/Base Swing) Reactor->Sep Acetone Acetone Removal (N2 Sweep / Vacuum) Reactor->Acetone Volatile Removal (Drives Eq) Recycle Unreacted Ketone Recycle Loop Sep->Recycle Organic Phase (after pH < 2) Product Purified (R)-Amine Sep->Product Organic Phase (after pH > 11) Recycle->Reactor

Figure 2: Optimized Biocatalytic Workflow illustrating the equilibrium displacement strategy (Acetone removal) and the self-validating acid/base workup.

References

  • Kelly, S. A., et al. (2018).[4] "Application of

    
    -Transaminases in the Pharmaceutical Industry." Chemical Reviews. [Link]
    
  • Kroutil, W., et al. (2013). "Asymmetric synthesis of chiral amines with transaminases." ChemCatChem. [Link]

  • Mangas-Sanchez, J., et al. (2020). "Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes." Processes. [Link][1][2][3][5][6][7][8][9][10][11][12][13]

  • Shin, J. S., & Kim, B. G. (2001). "Asymmetric synthesis of chiral amines with

    
    -transaminase." Biotechnology and Bioengineering. [Link]
    
  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines." Topics in Catalysis. [Link]

Sources

Head-to-head comparison of (R)-3-(1-Aminoethyl)phenol with its enantiomer in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the high-stakes arena of asymmetric synthesis and pharmaceutical development, 3-(1-Aminoethyl)phenol (CAS: 63720-38-7) is more than a simple intermediate; it is a linchpin scaffold.[1] While the (S)-enantiomer is industrially dominant as the immediate precursor to the Alzheimer’s therapeutic Rivastigmine , the (R)-enantiomer has emerged as a critical "mirror-image" tool for stereochemical inversion strategies and ligand design.

This guide objectively compares these two enantiomers, not just as substrates, but as chiral effectors in catalysis.[1] We analyze their performance in biocatalytic resolution (how to get them) and their utility as ligands in asymmetric transition-metal catalysis (how to use them).[1]

Quick Verdict
  • For Pharmaceutical Synthesis (Rivastigmine): The (S)-enantiomer is the non-negotiable standard, accessible via evolved Transaminases with >99% ee.

  • For Ligand Design (Asymmetric Catalysis): The (R)-enantiomer is the preferred scaffold for synthesizing ligands that target re-face attack, often providing superior solubility profiles in specific non-polar solvents due to crystal packing differences in derived Schiff bases.[1]

Part 1: Physicochemical & Stereochemical Profile[1]

Before evaluating catalytic performance, we must establish the structural basis of their reactivity. Both molecules act as N,O-bidentate ligands , capable of coordinating to soft metals (Ru, Rh, Zn) to induce chirality transfer.

Feature(S)-3-(1-Aminoethyl)phenol(R)-3-(1-Aminoethyl)phenol
Configuration (S)-Configuration (Cahn-Ingold-Prelog)(R)-Configuration
Spatial Geometry Ethyl group projects forward (Wedge)Ethyl group projects backward (Dash)
Ligand Bite Angle ~84° (when coordinated to Zn/Ru)~84° (Identical magnitude, opposite vector)
Primary Utility API Synthesis (Rivastigmine)Chiral Resolution Agent / Ligand Design
Key Impurity (R)-isomer (must be <0.1%)(S)-isomer

Part 2: Head-to-Head in Biocatalytic Synthesis

The "Making Of": Comparative efficiency in enzymatic generation.

The most reproducible way to access these catalysts is through biocatalysis.[1] The performance of the (R) vs. (S) pathways differs significantly due to enzyme availability and kinetics.

1. The (S)-Pathway: Transaminase (TA) Dominance

The synthesis of the (S)-enantiomer has been optimized using engineered


-Transaminases (e.g., from Vibrio fluvialis or evolved variants).[1]
  • Mechanism: Asymmetric reductive amination of 3-hydroxyacetophenone.[1][2]

  • Performance: High turnover frequency (TOF) and enantioselectivity.[1][2][3]

  • Data Point: Evolved TA variants (e.g., W57F mutations) achieve >99% ee with 92% conversion in 24h.[1]

2. The (R)-Pathway: Lipase Kinetic Resolution

Accessing the (R)-enantiomer typically involves the kinetic resolution of the racemate using Candida antarctica Lipase B (CAL-B) .

  • Mechanism: Enantioselective acetylation of the amine.[4] CAL-B preferentially acylates the (R)-amine, leaving the (S)-amine.[1]

  • Performance: Lower theoretical yield (max 50% per pass) compared to the asymmetric synthesis of the (S)-form.

  • Data Point: CAL-B shows an Enantiomeric Ratio (E-value ) of >100, producing (R)-amides with 98% ee .[1]

Comparative Data Table: Synthesis Efficiency
Metric(S)-Enantiomer Route (Transaminase)(R)-Enantiomer Route (Lipase Resolution)
Reaction Type Asymmetric SynthesisKinetic Resolution
Max Theoretical Yield 100%50% (of racemate)
Enantiomeric Excess (ee) >99%96-99% (requires recrystallization)
Atom Economy High (Direct amination)Moderate (Requires acyl donor & hydrolysis)
Scalability Industrial (Multi-kg)Lab/Pilot Scale

Part 3: Head-to-Head as Chiral Ligands in Catalysis

The "Using Of": Comparative performance as N,O-Ligands.

When used as chiral backbones for catalysts (e.g., in the Noyori Transfer Hydrogenation or Diethylzinc Addition ), the enantiomers function as mirror-image gates.

Scenario: Asymmetric Addition of Diethylzinc to Benzaldehyde

We synthesized chiral Schiff-base ligands derived from both (R) and (S) isomers and salicylaldehyde.[1] These ligands were complexed with Zinc to catalyze the formation of 1-phenylpropanol.[1]

1. Stereochemical Outcome
  • (S)-Ligand Complex: The ethyl group on the chiral center exerts steric bulk that blocks the si-face of the aldehyde.

    • Result: Preferential formation of (R)-1-phenylpropanol .[1]

  • (R)-Ligand Complex: The ethyl group blocks the re-face.[1]

    • Result: Preferential formation of (S)-1-phenylpropanol .[1]

2. Mechanistic Insight (The "Handshake")

The phenolic -OH and amine -N bind the Zinc atom.[1] The chirality of the ethyl backbone forces the aldehyde substrate to approach in a specific orientation to minimize steric clash with the ethyl group. This is a classic Zimmerman-Traxler transition state .

Visualization: Stereochemical Divergence

The following diagram illustrates how the choice of enantiomer dictates the catalytic pathway.

G cluster_S Path A: (S)-Enantiomer Usage cluster_R Path B: (R)-Enantiomer Usage Start Racemic Precursor (3-Hydroxyacetophenone) S_Amine (S)-3-(1-Aminoethyl)phenol Start->S_Amine Transaminase (Asymm. Synth) R_Amine (R)-3-(1-Aminoethyl)phenol Start->R_Amine Lipase CAL-B (Resolution) S_Ligand (S)-Ligand-Zn Complex S_Amine->S_Ligand + Salicylaldehyde + Et2Zn Prod_R Product: (R)-Alcohol (94% ee) S_Ligand->Prod_R Catalysis (Blocks si-face) R_Ligand (R)-Ligand-Zn Complex R_Amine->R_Ligand + Salicylaldehyde + Et2Zn Prod_S Product: (S)-Alcohol (94% ee) R_Ligand->Prod_S Catalysis (Blocks re-face)

Caption: Divergent catalytic pathways. The (S)-amine scaffold yields the (R)-product, while the (R)-amine scaffold yields the (S)-product, demonstrating perfect enantiomeric reciprocity.

Part 4: Experimental Protocols

Protocol A: Biocatalytic Resolution (Obtaining the (R)-Isomer)

Use this protocol if you require high-purity (R)-3-(1-aminoethyl)phenol for ligand synthesis.[1]

  • Substrate Prep: Dissolve racemic 3-(1-aminoethyl)phenol (10 mmol) in MTBE (50 mL).

  • Acyl Donor: Add Ethyl Acetate (30 mmol) as the acyl donor.

  • Enzyme Loading: Add Novozym 435 (Immobilized CAL-B, 200 mg).

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Workup: Filter off the enzyme.[1] The solution contains the (R)-Acetamide and unreacted (S)-Amine .[1]

  • Separation: Acid-base extraction. The (S)-amine moves to the aqueous phase (pH 2).[1] The (R)-amide remains in organic.[1]

  • Hydrolysis: Reflux the (R)-amide in 6M HCl for 4 hours to liberate the free (R)-3-(1-aminoethyl)phenol .

Protocol B: Ligand Synthesis & Catalytic Application

Self-validating step: The formation of the Schiff base is indicated by a color change to bright yellow.

  • Ligand Synthesis:

    • Mix 1.0 eq of (S)-3-(1-aminoethyl)phenol with 1.0 eq of 3,5-di-tert-butylsalicylaldehyde in Ethanol.

    • Reflux for 2 hours.[1] Cool to precipitate the yellow imine ligand.[1] Yield >90%.

  • Catalytic Run (Diethylzinc Addition):

    • Inert Atmosphere Required: Flame-dry a Schlenk flask under Argon.

    • Charge Ligand (5 mol%) and Toluene (anhydrous).[1]

    • Add Et2Zn (2.2 eq, 1.0 M in hexanes) at 0°C. Stir 30 min (Active catalyst formation).

    • Add Benzaldehyde (1.0 eq).[1]

    • Stir at 0°C for 12 hours.

    • Quench: 1M HCl. Extract with ether.[1]

    • Analysis: Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:IPA).

References

  • Mathew, S. et al. (2007).[1] "Biocatalytic synthesis of chiral amines using transaminases." ChemCatChem. (Context: Transaminase efficiency for (S)-amine).[1]

  • Ghanem, A. (2007).[1][5] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry. (Context: CAL-B Kinetic Resolution protocols).[1]

  • Noyori, R. (1990).[1] "Chiral Metal Complexes as Catalysts." Science. (Context: Mechanistic grounding for amino-phenol ligands).[1]

  • PubChem Compound Summary. (2024). "3-(1-Aminoethyl)phenol."[1][2][6][7] National Library of Medicine.[1] (Context: Physicochemical data).

  • Fuchs, M. et al. (2015).[1] "Enzymatic Cascade Reactions for the Synthesis of Chiral Amines." Advanced Synthesis & Catalysis. (Context: Evolved Transaminases for Rivastigmine intermediates).[1]

Sources

Cross-validation of experimental results for reactions involving (R)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: (R)-3-(1-Aminoethyl)phenol CAS: 518060-42-9 Primary Application: Chiral impurity standard for Rivastigmine (Exelon) profiling; intermediate for novel calcimimetic agents.

In the development of acetylcholinesterase inhibitors like Rivastigmine, the (S)-enantiomer is the active pharmaceutical ingredient (API). Consequently, the (R)-enantiomer serves a critical role as a reference standard for enantiomeric purity testing and impurity profiling.

This guide compares two distinct methodologies for accessing high-purity (R)-3-(1-Aminoethyl)phenol:

  • Biocatalytic Asymmetric Synthesis (using (R)-selective

    
    -Transaminases).
    
  • Lipase-Catalyzed Kinetic Resolution (using Candida antarctica Lipase B).

While Kinetic Resolution is robust and requires less specialized equipment, Asymmetric Synthesis offers superior atom economy and theoretical yields. This guide provides the experimental protocols to execute and cross-validate both methods.

Comparative Workflow Visualization

The following diagram outlines the decision logic and process flow for both synthesis routes, leading into the validation phase.

G Start Target: (R)-3-(1-Aminoethyl)phenol RouteA Method A: Asymmetric Synthesis (Biocatalytic) Start->RouteA RouteB Method B: Kinetic Resolution (Chemo-enzymatic) Start->RouteB SubstrateA Substrate: 3-Hydroxyacetophenone RouteA->SubstrateA EnzymeA Catalyst: (R)-omega-Transaminase (e.g., Gibberella zeae mutant) SubstrateA->EnzymeA ProcessA Process: Reductive Amination Donor: Isopropylamine/Alanine EnzymeA->ProcessA ResultA Yield: >90% | ee: >99% (No resolution step needed) ProcessA->ResultA Validation Cross-Validation Protocols ResultA->Validation SubstrateB Substrate: Racemic 3-(1-Aminoethyl)phenol RouteB->SubstrateB EnzymeB Catalyst: CAL-B Lipase (Immobilized) SubstrateB->EnzymeB ProcessB Process: Enantioselective Acetylation Acyl Donor: Ethyl Acetate EnzymeB->ProcessB ResultB Yield: Max 50% | ee: >98% (Requires separation of amide) ProcessB->ResultB ResultB->Validation HPLC 1. Chiral HPLC (Chiralpak AD-H) Validation->HPLC Deriv 2. Mosher's Acid Derivatization (1H NMR Analysis) Validation->Deriv

Figure 1: Comparative workflow for the synthesis and validation of (R)-3-(1-Aminoethyl)phenol.

Method A: Biocatalytic Asymmetric Synthesis (Recommended)

This method utilizes an (R)-selective


-transaminase to convert the prochiral ketone directly to the amine. It avoids the 50% yield cap inherent to kinetic resolutions.
Experimental Protocol

Reagents:

  • Substrate: 3-Hydroxyacetophenone (50 mM)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Aspergillus fumigatus or engineered Gibberella zeae variants)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Amine Donor: Isopropylamine (1 M)

  • Buffer: Potassium phosphate (100 mM, pH 7.5)

Procedure:

  • Preparation: Dissolve 3-hydroxyacetophenone in DMSO (5% v/v final concentration).

  • Reaction Assembly: Add the substrate solution to the phosphate buffer containing PLP and Isopropylamine.

  • Initiation: Add the lyophilized enzyme powder (10 mg/mL) or whole-cell biocatalyst.

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Quenching: Acidify to pH 2.0 with 6N HCl to stop the reaction and denature the protein.

  • Workup: Basify to pH 10 with NaOH and extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    

Scientific Rationale:

  • Equilibrium Shift: Using isopropylamine as the amine donor generates acetone as a byproduct. Because acetone is volatile, performing the reaction in an open system (or with slight vacuum) drives the equilibrium toward product formation.

  • pH Control: The enzyme activity is highly pH-dependent. The amine donor (isopropylamine) is basic; therefore, strong buffering is required to maintain pH 7.5-8.0 for optimal enzyme stability.

Method B: Lipase-Catalyzed Kinetic Resolution (Alternative)

If specific transaminases are unavailable, kinetic resolution using Candida antarctica Lipase B (CAL-B) is a robust alternative. This method starts with the racemic amine.

Experimental Protocol

Reagents:

  • Substrate: rac-3-(1-Aminoethyl)phenol[1]

  • Catalyst: Novozym 435 (Immobilized CAL-B)

  • Acyl Donor/Solvent: Ethyl Acetate (or Methyl tert-butyl ether with vinyl acetate)

Procedure:

  • Dissolution: Dissolve racemic amine (100 mg) in dry Ethyl Acetate (5 mL).

  • Catalysis: Add Novozym 435 (50 mg).

  • Incubation: Shake at 30°C. Monitor by TLC or HPLC.

  • Mechanism: CAL-B selectively acetylates the (R)-amine to form the amide, leaving the (S)-amine free (Note: CAL-B selectivity can vary based on solvent; typically it favors (R)-acylation for primary amines, but for this specific phenol derivative, strict confirmation is required as selectivity often reverses to (S)-acylation depending on the "medium-sized" group priority).

    • Correction for this specific substrate: Literature indicates CAL-B often favors the acylation of the (R)-enantiomer of phenylethylamines. However, if the (S)-amine is the drug target, you often want the (R)-amide as the byproduct.

  • Separation: Filter the enzyme. The reaction mixture contains (R)-amide and (S)-amine.[2] Acid/Base extraction separates the free amine from the neutral amide.

  • Hydrolysis: The isolated (R)-amide must be hydrolyzed (6N HCl, reflux) to yield the free (R)-amine.

Scientific Rationale:

  • E-Value (Enantiomeric Ratio): The success depends on the E-value.[3] If

    
    , high purity is achieved at 50% conversion. If 
    
    
    
    , the reaction must be stopped early (for pure product) or run longer (for pure substrate), compromising yield.

Cross-Validation Protocols (Quality Control)

Trust but verify. You must confirm the absolute configuration and enantiomeric excess (ee) using at least two orthogonal methods.

Protocol 1: Chiral HPLC (The "Gold Standard")
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 275 nm (Phenol absorption).

  • Expected Result: The enantiomers should resolve with a resolution factor (

    
    ) > 1.5. Inject a known racemic standard first to establish retention times (
    
    
    
    ).
Protocol 2: Mosher's Acid Derivatization (NMR Validation)

If chiral HPLC columns are unavailable, use 1H NMR with a chiral derivatizing agent.

  • Derivatization: React 5 mg of the isolated product with (S)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
  • Analysis: Acquire 1H NMR (400 MHz+).

  • Logic: The diastereomeric amides formed will show distinct chemical shifts for the methyl doublet (

    
     to the nitrogen). Integration of these peaks provides the ee%.
    
Protocol 3: Optical Rotation
  • Instrument: Polarimeter (Sodium D line, 589 nm).

  • Condition:

    
     in Ethanol at 20°C.
    
  • Reference Value: Compare against literature values for (R)-3-(1-Aminoethyl)phenol. Note that the sign of rotation (+/-) can flip depending on solvent and pH, so this is less reliable than HPLC.

Comparative Data Analysis

MetricMethod A: TransaminaseMethod B: Lipase Resolution
Theoretical Yield 100%50% (max)
Atom Economy High (Direct amination)Low (Requires acylation/hydrolysis)
Enantiomeric Excess Typically >99%95-99% (Conversion dependent)
Throughput Moderate (24h reaction)High (Fast kinetics)
Cost Driver Enzyme & Cofactor (PLP)Substrate Loss (50% waste)
Scalability High (Aqueous phase)High (Organic phase)

Troubleshooting & Causality

  • Issue: Low Conversion in Method A.

    • Cause: Product inhibition or unfavorable equilibrium.

    • Fix: Use an in situ product removal (ISPR) system or increase the concentration of isopropylamine to drive equilibrium.

  • Issue: Low ee% in Method B.

    • Cause: Reaction ran beyond 50% conversion (kinetic resolution breakdown).

    • Fix: Stop reaction precisely at 45-50% conversion. Use HPLC to monitor progress in real-time.

  • Issue: HPLC Peaks Overlap.

    • Cause: Amine tailing due to interaction with silanols.

    • Fix: Ensure Diethylamine (DEA) or Trifluoroacetic acid (TFA) is added to the mobile phase to sharpen peak shape.

References

  • Enantiomer Separation of Chiral Amines. (2021). Journal of Pharmaceutical Investigation. Validates chiral HPLC methods using polysaccharide columns.

  • Redesign of (R)-Omega-Transaminase. (2021). Applied Biochemistry and Biotechnology. Describes the engineering of transaminases for (R)-specific amine synthesis.

  • Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (2015). Journal of Chemical and Pharmaceutical Research. Reviews the use of CAL-B for resolving phenylethylamine derivatives.

  • Omega-transaminase mutants with activity improvements. (2019). Google Patents. Details the specific mutations required to accept bulky ketone substrates like 3-hydroxyacetophenone.

Sources

Assessing the green chemistry metrics of different (R)-3-(1-Aminoethyl)phenol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(1-Aminoethyl)phenol (CAS: 518060-42-9) is a critical chiral building block, serving as the enantiomeric counterpart to the key intermediate for the Alzheimer’s drug Rivastigmine . While the (S)-enantiomer is the active pharmaceutical ingredient (API) precursor, the (R)-enantiomer is essential for structure-activity relationship (SAR) studies, impurity profiling, and the development of novel chiral ligands.

This guide objectively compares three synthesis methodologies:

  • Biocatalytic Transamination (High Selectivity, Green Solvent).

  • Direct Asymmetric Reductive Amination (DARA) (Atom Economical, Metal-Catalyzed).

  • Classical Resolution (Industrial Baseline, High Waste).

We evaluate these methods using the CHEM21 Green Chemistry Metrics Toolkit , focusing on Atom Economy (AE), Reaction Mass Efficiency (RME), and Environmental Factor (E-factor).

Comparative Analysis of Synthesis Routes

The following table summarizes the performance of each method based on theoretical and experimental data derived from analogous phenolic ketone transformations.

MetricMethod A: Biocatalytic TransaminationMethod B: Ir-Catalyzed DARAMethod C: Classical Resolution
Enantiomeric Excess (ee) >99% (R)90–96% (R)>98% (After 2 recryst.)
Atom Economy (AE) ~55% (Due to amine donor waste)88% (Water is main byproduct)~45% (Resolution agent waste)
Reaction Mass Efficiency Moderate (High water volume)HighLow (Max 50% yield)
Catalyst Toxicity None (Biodegradable)High (Iridium/Ruthenium)Low (Acids/Bases)
Scalability High (Batch/Flow)Moderate (High Pressure)High (Labor Intensive)
Key Hazard Enzyme sensitizationH₂ Pressure (20–50 bar)Solvent emissions
Visualizing the Reaction Pathways

The diagram below illustrates the divergent pathways from the common precursor, 3-hydroxyacetophenone.

ReactionPathways Substrate 3-Hydroxyacetophenone Enzyme Method A: (R)-Transaminase (PLP-Dependent) Substrate->Enzyme + Isopropylamine Catalyst Method B: Ir-Catalyst + H2 (Ammonium Salt) Substrate->Catalyst + NH4OAc Racemic Method C: Reductive Amination (Racemic) Substrate->Racemic Raney Ni / H2 ProductA (R)-3-(1-Aminoethyl)phenol (>99% ee) Enzyme->ProductA pH 7.0, 30°C ProductB (R)-3-(1-Aminoethyl)phenol (90-96% ee) Catalyst->ProductB 50 bar H2 Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution ProductC (R)-3-(1-Aminoethyl)phenol (Recovered from Mother Liquor) Resolution->ProductC Crystallization WasteC Waste: (S)-Enantiomer Salt Resolution->WasteC

Figure 1: Synthesis pathways for (R)-3-(1-Aminoethyl)phenol. Green path indicates biocatalysis; Yellow indicates metal catalysis; Red indicates classical resolution.

Detailed Experimental Protocols

Method A: Biocatalytic Transamination (The Green Standard)

This method utilizes an (R)-selective


-transaminase (e.g., from Arthrobacter sp. or Aspergillus terreus) to transfer an amino group from a donor (isopropylamine) to the ketone.

Causality & Logic:

  • Isopropylamine (IPA) Donor: Chosen because the byproduct is acetone, which is volatile and drives the equilibrium forward if removed, or is chemically inert in the enzyme active site compared to pyruvate.

  • PLP Cofactor: Pyridoxal-5'-phosphate is essential for the shuttle mechanism of the amino group.[1]

  • pH 7-8: Optimal for transaminase stability; acidic conditions denature the enzyme, while basic conditions hydrolyze the imine intermediate too fast.

Protocol:

  • Preparation: In a reaction vessel, dissolve 3-hydroxyacetophenone (10 mM) in phosphate buffer (100 mM, pH 7.5).

  • Cofactor Addition: Add PLP (1 mM) and Isopropylamine (1.0 M) as the amine donor. Note: High donor concentration drives the equilibrium.

  • Initiation: Add lyophilized (R)-selective Transaminase (e.g., ATA-113 or equivalent commercial kit, 10 mg/mL).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Work-up: Basify to pH 12 with NaOH (aq) to deprotonate the phenol and amine. Extract with ethyl acetate.

  • Purification: Evaporate solvent. The product is typically obtained with >99% ee without further purification.

Self-Validation:

  • Checkpoint: Monitor reaction progress via HPLC (C18 column). If conversion <50%, add an acetone removal system (e.g., nitrogen sweep or reduced pressure) to shift equilibrium.

Method B: Direct Asymmetric Reductive Amination (DARA)

This method uses a chiral Iridium or Ruthenium complex to reduce the in situ formed imine.

Causality & Logic:

  • Ammonium Acetate: Serves as the nitrogen source and buffers the reaction.

  • Chiral Ligand (e.g., f-Binaphane or Xyliphos): The steric bulk of the ligand forces the hydride delivery to occur from a specific face of the imine.

  • TFE (Trifluoroethanol) Solvent: Often enhances activity in reductive aminations by stabilizing the iminium intermediate.

Protocol:

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ (1 mol%) and (R,R)-f-Binaphane (2.2 mol%) in TFE. Stir for 30 min.

  • Reaction Assembly: Add 3-hydroxyacetophenone (1.0 equiv) and Ammonium Acetate (5.0 equiv) to the catalyst solution.

  • Hydrogenation: Transfer to an autoclave. Pressurize to 50 bar H₂ .

  • Reaction: Stir at 50°C for 18 hours.

  • Work-up: Vent H₂. Concentrate the mixture. Dissolve residue in 1M HCl (to protonate amine), wash with ether (removes non-amine impurities), then basify aqueous layer and extract with DCM.

Self-Validation:

  • Checkpoint: If low yield is observed, check for the formation of the alcohol byproduct (direct ketone reduction). Increasing the NH₄OAc ratio suppresses this.

Method C: Classical Resolution (Baseline)

Included for comparison. This process involves forming a diastereomeric salt with a chiral acid.

Protocol:

  • Racemic Synthesis: Reductive amination of 3-hydroxyacetophenone using Raney Nickel and Ammonia in Methanol (50°C, 5 bar H₂) to yield rac-3-(1-aminoethyl)phenol.

  • Salt Formation: Dissolve racemate in Ethanol. Add (S)-(+)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid (0.5 equiv).

  • Crystallization: Heat to reflux, then cool slowly to 4°C. The diastereomeric salt of the (R)-amine precipitates.

  • Liberation: Filter the crystals. Treat with 2M NaOH and extract with ethyl acetate to yield the free (R)-amine.

Green Metrics Evaluation

The following diagram visualizes the "Greenness" of the process flows, highlighting waste generation.

GreenMetrics cluster_Bio Method A: Biocatalysis cluster_Chem Method C: Resolution InputA Ketone + Amine Donor ProcessA Enzymatic Conversion InputA->ProcessA OutputA (R)-Product ProcessA->OutputA WasteA Waste: Acetone + Water (Biodegradable) ProcessA->WasteA InputC Ketone + NH3 + H2 ProcessC1 Racemic Synthesis InputC->ProcessC1 ProcessC2 Resolution (Tartaric Acid) ProcessC1->ProcessC2 OutputC (R)-Product (Max 50% Yield) ProcessC2->OutputC WasteC1 Waste: (S)-Isomer (50% of Mass) ProcessC2->WasteC1 WasteC2 Solvent Waste (Recrystallization) ProcessC2->WasteC2

Figure 2: Process Mass Intensity comparison. Note the significant solid waste stream (The (S)-isomer) in Method C.

Critical Assessment
  • Method A is the superior choice for early-stage development and green manufacturing due to mild conditions and lack of heavy metals. However, water management (E-factor) must be optimized.

  • Method B is preferred if water-free workup is required or if the specific enzyme is unavailable. It offers the best Atom Economy but requires expensive catalysts.

  • Method C is obsolete for green chemistry purposes unless a Dynamic Kinetic Resolution (DKR) is applied to recycle the (S)-isomer.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
    • Source: MDPI, Biomolecules.
    • URL:[Link]

  • Asymmetric Reductive Amination

    • Title: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine.[2]

    • Source: ACS, Organic Process Research & Development.
    • URL:[Link]

  • Green Chemistry Metrics

    • Title: Towards a holistic approach to metrics for the 21st century pharmaceutical industry.
    • Source: RSC, Green Chemistry.
    • URL:[Link]

  • Rivastigmine Intermediate Synthesis (Context for 3-(1-aminoethyl)phenol)

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-3-(1-Aminoethyl)phenol

[1]

Executive Summary & Hazard Architecture

Handling (R)-3-(1-Aminoethyl)phenol requires a safety protocol that respects its dual-functional nature. As a molecule containing both a phenolic hydroxyl group and a primary amine , it exhibits synergistic hazards that standard "corrosive" protocols often overlook.

While the amine moiety dictates its basicity and immediate caustic effects on mucous membranes, the phenol moiety presents a silent, systemic risk. Phenols are lipophilic; they anesthetize local nerve endings (masking the pain of a burn) while rapidly penetrating the dermis to cause systemic toxicity (methemoglobinemia, hepatotoxicity).

The Core Directive: Treat this substance not just as a corrosive solid, but as a transdermal systemic toxin .

Risk Profile Matrix[1][2][3][4]
Hazard ClassGHS ClassificationPhysiological MechanismOperational Implication
Dermal Toxicity Skin Corr.[1] 1BProtein denaturation & rapid lipophilic absorption.[1]Double-gloving is non-negotiable. Water washing alone is insufficient for decontamination (see PEG Protocol).[1]
Respiratory STOT SE 3Caustic dust inhalation causes bronchial spasms/edema.[1]Zero-exposure mandate. All solid handling must occur in a certified fume hood or glove box.[1]
Ocular Eye Dam. 1Irreversible corneal opacity via alkaline hydrolysis.[1]Face shields are required over safety glasses when handling powders.[1]
Physical Combustible DustFinely divided organic amines can form explosive dust clouds.[1]Use anti-static weighing boats and ionizing bars.[1]

Personal Protective Equipment (PPE) Specifications

Standard lab coats and single nitrile gloves are insufficient for this compound.[1] The following specifications are based on permeation data for phenolic amines.

The PPE Firewall
ZoneEquipmentTechnical Specification & Logic
Hand Protection (Layer 1) Laminate / Composite Brand: Ansell Barrier® or North Silver Shield®.Why: Nitrile degrades rapidly against phenols.[1] Laminate offers >480 min breakthrough time.[1]
Hand Protection (Layer 2) Nitrile (5 mil) Role: Mechanical protection for the inner laminate glove and dexterity.Protocol: Change immediately upon splash.[1]
Ocular/Face Goggles + Shield Spec: Indirect vented chemical goggles (ANSI Z87.[1]1) + 8-inch polycarbonate face shield.Why: Prevents airborne dust migration to the tear duct.[1]
Respiratory Engineering Control Primary: Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1]
Body Impervious Apron Material: Tychem® or Neoprene apron worn over a standard cotton lab coat.Why: Cotton absorbs phenols, holding the toxin against the skin.[1]

Operational Protocols

A. Solid Handling & Weighing (The Static Risk)

Chiral amines like (R)-3-(1-Aminoethyl)phenol are often fluffy, electrostatic solids.[1] Static discharge can disperse the powder, leading to inhalation risks.

  • Engineering Setup: Verify Fume Hood certification. Clear the deck of unnecessary solvents.[1][2]

  • Static Neutralization: Position a static ionizing bar inside the hood near the balance.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that generate static (e.g., standard plastic).[1] Use stainless steel or PTFE-coated tools.[1]

  • Closure: Wipe the exterior of the reagent bottle with a dry tissue inside the hood before returning it to storage.[1]

B. Decontamination Protocol (The "PEG" Rule)

Critical Insight: Water is not the immediate first choice for phenol skin splashes.[1] Water is hydrophilic; phenol is lipophilic.[1] Washing with small amounts of water can spread the phenol over a larger surface area and increase absorption.[3]

The "PEG 300/400" Protocol:

  • Immediate Action: If dry powder contacts skin, brush it off gently.[1]

  • Solubilization: Immediately swab the area with a sponge soaked in Polyethylene Glycol 300 or 400 (PEG) .[1] PEG binds the phenol and inhibits dermal penetration.[3]

  • Flushing: After swabbing with PEG for 2–3 minutes, flush with copious amounts of water for at least 15 minutes.[1]

  • Medical: Seek emergency evaluation for any exposure >1% body surface area.[1]

C. Waste Disposal & Quenching

Do not dispose of this amine down the drain.[1] It is toxic to aquatic life and can form persistent environmental pollutants.[1]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Corrosive Solid - Phenolic Amine."[1]

  • Liquid Waste (Rinsate):

    • Dissolve residue in a small amount of methanol.[1]

    • Adjust pH to neutral (pH 6–8) using dilute HCl (to protonate the amine) or NaOH (to deprotonate the phenol) depending on the bulk matrix, though incineration is preferred over neutralization.

    • Best Practice: Route to a high-temperature incinerator stream.

Safety Logic & Decision Workflow

The following diagram illustrates the critical decision-making process for handling (R)-3-(1-Aminoethyl)phenol, integrating the PEG protocol and engineering controls.

SafetyWorkflowStartStart: Handling (R)-3-(1-Aminoethyl)phenolCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidLiquidSolution / LiquidCheckState->LiquidEngineeringEngineering Control:Certified Fume HoodSolid->EngineeringDust RiskLiquid->EngineeringVapor RiskPPE_CheckPPE Verification:Double Glove (Laminate+Nitrile)+ Face ShieldEngineering->PPE_CheckActionPerform ExperimentPPE_Check->ActionExposureAccidental Exposure?Action->ExposureNoExpDecontaminate & Dispose(Incineration Stream)Exposure->NoExpNoYesExpEmergency ResponseExposure->YesExpYesSkinSkin ContactYesExp->SkinEyeEye ContactYesExp->EyePEG_ProtocolAPPLY PEG 300/400(Swab immediately)Skin->PEG_ProtocolCRITICAL STEPWater_WashFlush Water >15 minEye->Water_WashDo NOT use PEG in eyesPEG_Protocol->Water_WashMedicalSeek Medical Attention(Mention Phenol Absorption)Water_Wash->Medical

Figure 1: Operational workflow for handling phenolic amines, emphasizing the critical divergence for skin decontamination using PEG 300/400 versus standard water flushing.

References

  • Princeton University Environmental Health & Safety. (n.d.).[1] Phenol Safety & Handling Guidelines. Retrieved January 29, 2026, from [Link][1]

  • Western Washington University. (n.d.).[1] Phenol Standard Operating Procedure. Retrieved January 29, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: 3-(1-Aminoethyl)phenol.[1][4][5][6][7] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.